RO6806051
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H19ClN6 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
6-chloro-4-phenyl-2-piperidin-1-yl-3-(2H-tetrazol-5-yl)quinoline |
InChI |
InChI=1S/C21H19ClN6/c22-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20-24-26-27-25-20)21(23-17)28-11-5-2-6-12-28/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,24,25,26,27) |
InChI Key |
FXEKONNOBJEKPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NNN=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RO6806051: A Dual FABP4/5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO6806051 is a potent and selective small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4) and Fatty Acid Binding Protein 5 (FABP5). This technical guide delineates the mechanism of action of this compound, detailing its inhibitory activity, the experimental protocols used for its characterization, and the signaling pathways it modulates. Quantitative data are presented in structured tables for clarity, and key concepts are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Dual Inhibition of FABP4 and FABP5
This compound exerts its pharmacological effects through the competitive inhibition of two closely related intracellular lipid-binding proteins: FABP4 and FABP5. These proteins are crucial chaperones for fatty acids and other lipophilic molecules, facilitating their transport and regulating their downstream signaling pathways. By binding to the fatty acid-binding pocket within FABP4 and FABP5, this compound prevents the binding of endogenous ligands, thereby modulating lipid metabolism and inflammatory responses.[1][2]
The dual inhibitory action is significant because FABP4 and FABP5 often have overlapping and compensatory functions, particularly in adipocytes and macrophages.[3] Inhibition of both proteins is hypothesized to produce a more robust therapeutic effect in metabolic and inflammatory diseases compared to selective inhibition of a single FABP.[1]
Signaling Pathway Modulated by this compound
FABP4 and FABP5 are implicated in various signaling cascades that influence gene expression related to inflammation and metabolism. By inhibiting these proteins, this compound can interfere with these pathways. For instance, FABPs can deliver fatty acids to nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which regulate the transcription of genes involved in lipid metabolism and inflammation. Inhibition of FABP4/5 can therefore modulate PPAR activity. Furthermore, in macrophages, FABP4 is known to be involved in inflammatory pathways mediated by JNK and NF-κB.[3][4]
Quantitative Data
The inhibitory potency and selectivity of this compound have been determined through various biochemical assays. The key quantitative data are summarized in the tables below.
Table 1: Inhibitory Potency of this compound
| Target | Ki (μM) |
| Human FABP4 | 0.011 |
| Human FABP5 | 0.086 |
Data sourced from MedchemExpress and AOBIOUS product information, referencing Holger K et al., 2016.[5][6]
Experimental Protocols
The characterization of this compound involved specific in vitro assays to determine its binding affinity and functional activity.
Biochemical Binding Assay (Fluorescence Displacement)
A competitive fluorescence displacement assay was utilized to determine the binding affinity (Ki) of this compound for FABP4 and FABP5.
Methodology:
-
Protein Preparation: Recombinant human FABP4 and FABP5 were expressed and purified.
-
Fluorescent Probe: A fluorescent fatty acid analog, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), which binds to the fatty acid-binding pocket of FABPs and exhibits increased fluorescence upon binding, was used.
-
Assay Procedure:
-
A fixed concentration of the FABP protein and the fluorescent probe were incubated together to establish a baseline fluorescence signal.
-
Increasing concentrations of the test compound (this compound) were added to the mixture.
-
The displacement of the fluorescent probe by the test compound results in a decrease in the fluorescence signal.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to displace 50% of the fluorescent probe, was determined by fitting the data to a sigmoidal dose-response curve. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
Conclusion
This compound is a potent dual inhibitor of FABP4 and FABP5 with a well-defined mechanism of action. Its ability to competitively bind to these fatty acid chaperones and modulate downstream signaling pathways related to metabolism and inflammation makes it a valuable tool for research and a potential therapeutic candidate for related diseases. The experimental protocols outlined in this guide provide a basis for the further investigation and characterization of this and similar compounds.
References
- 1. Design and synthesis of selective, dual fatty acid binding protein 4 and 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fatty acid-binding protein 4 (FABP4) and FABP5 modulate cytokine production in the mouse thymic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual FABP4/FABP5 Inhibition: A Technical Guide to Core Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fatty Acid-Binding Proteins 4 (FABP4) and 5 (FABP5) are intracellular lipid chaperones that have emerged as critical regulators of metabolic and inflammatory signaling. Their overlapping expression in key cell types, such as adipocytes and macrophages, and their roles in a range of pathologies, including metabolic syndrome, type 2 diabetes, atherosclerosis, and cancer, have made them attractive therapeutic targets.[1][2][3][4][5] A significant challenge in targeting FABP4 is the compensatory upregulation of FABP5, which can mitigate the therapeutic effects of FABP4-selective inhibition.[6][7] Consequently, the development of dual FABP4/FABP5 inhibitors represents a promising strategy to achieve a more profound and synergistic therapeutic impact.[7][8][9] This guide provides an in-depth overview of the function of dual FABP4/FABP5 inhibitors, summarizing quantitative data, detailing experimental protocols, and visualizing the complex signaling networks involved.
The Rationale for Dual FABP4/FABP5 Inhibition
FABP4 and FABP5, despite sharing only 52% amino acid similarity, exhibit functional redundancy and synergy.[1][5][9] Both are involved in the transport of long-chain fatty acids from the cell membrane to intracellular compartments, including the nucleus, where they can activate nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[2]
The primary rationale for dual inhibition stems from experimental evidence in knockout mouse models. While single deficiency of either FABP4 or FABP5 offers protection against insulin resistance and atherosclerosis, combined deficiency provides significantly greater improvements.[1][5][9][10] This suggests that FABP5 can functionally compensate for the absence of FABP4.[6][7] Therefore, a dual-inhibition strategy is expected to prevent this compensatory mechanism, leading to a more robust therapeutic outcome in treating complex metabolic and inflammatory diseases.[7][8]
Signaling Pathways and Mechanism of Action
FABP4 and FABP5 are central nodes integrating metabolic and inflammatory pathways. Their inhibition impacts multiple downstream signaling cascades.
-
Metabolic Regulation: In adipocytes, FABPs are crucial for fatty acid trafficking. By binding to hormone-sensitive lipase (HSL), FABP4 facilitates lipolysis. Inhibition of FABP4/FABP5 is expected to reduce the release of free fatty acids and glycerol, thereby improving dyslipidemia.[1][11]
-
Inflammatory Response: In macrophages, FABPs deliver fatty acids that act as ligands for pathways that trigger inflammatory responses, such as those mediated by c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB).[1][2] Dual inhibitors suppress the production of pro-inflammatory cytokines like monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-α).[7][11][12]
-
Cancer Progression: In the tumor microenvironment, FABP4 secreted by adipocytes and FABP5 expressed within cancer cells can promote tumor growth, survival, and metastasis.[2][13][14] They achieve this by activating oncogenic pathways such as PI3K/Akt and STAT3.[2] Dual inhibition can disrupt the lipid supply to cancer cells and block these pro-tumorigenic signals.
Caption: Simplified signaling pathways modulated by dual FABP4/FABP5 inhibition.
Quantitative Data Presentation of Dual Inhibitors
The potency and selectivity of dual FABP4/FABP5 inhibitors are critical parameters in drug development. The data below, compiled from various studies, summarizes the inhibitory activities of several representative compounds. Selectivity against FABP3 (the heart isoform) is often assessed to predict potential cardiac side effects.[15]
Table 1: In Vitro Inhibitory Activity of Selected Dual FABP4/FABP5 Inhibitors
| Compound | Target(s) | FABP4 Potency | FABP5 Potency | FABP3 Potency/Selectivity | Reference |
|---|---|---|---|---|---|
| BMS309403 | FABP4 selective | Ki < 2 nM | Ki = 250 nM | Ki = 350 nM (>100-fold selective) | [11] |
| Compound 2 | FABP4/5 dual | FP IC50 = 0.05 µM | FP IC50 = 0.61 µM | TdF Kd = 24 µM | [11] |
| Compound 3 | FABP4/5 dual | FP IC50 = 0.03 µM | FP IC50 = 0.28 µM | TdF Kd = 14 µM | [11] |
| RO6806051 | FABP4/5 dual | Ki = 11 nM (human) | - | - | [16] |
| 5M7 | FABP4/5 dual | Ki = 0.022 µM | Ki = 0.50 µM | - | [5][9] |
| 65X | FABP4/5 dual | Ki = 0.011 µM | Ki = 0.086 µM | - | [5][9] |
| 65Z | FABP4/5 dual | Ki = 0.016 µM | Ki = 0.12 µM | - | [5][9] |
| Compound A16 | FABP4/5 dual | IC50 = 0.026 µM | IC50 = 0.10 µM | IC50 > 50 µM | [7] |
| Compound B8 | FABP4/5 dual | IC50 = 0.011 µM | IC50 = 0.021 µM | IC50 > 50 µM | [7] |
| Compound D9 | FABP4/5 dual | IC50 = 0.011 µM | IC50 = 0.023 µM | IC50 = 1.09 µM | [12] |
| Compound E1 | FABP4/5 dual | IC50 = 0.013 µM | IC50 = 0.038 µM | IC50 = 1.25 µM | [12] |
Abbreviations: Ki (Inhibition Constant), IC50 (Half-maximal Inhibitory Concentration), FP (Fluorescence Polarization), TdF (Therma-shift Denaturation Fluorescence).
Experimental Protocols
Validating the target engagement and functional effects of novel dual FABP4/FABP5 inhibitors is essential. The following are detailed methodologies for key in vitro and cell-based assays.
In Vitro Binding Affinity: Fluorescence Displacement Assay
This is a widely used method to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe from the FABP binding pocket.[16]
Principle: A fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), binds to the hydrophobic pocket of FABP, resulting in a significant increase in fluorescence.[16] An unlabeled inhibitor competes for this binding site, displacing the probe back into the aqueous buffer and causing a measurable decrease in fluorescence.
Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well microplate, add the recombinant FABP protein (e.g., 3 µM) and the fluorescent probe to the assay buffer.[17]
-
Add varying concentrations of the test compound or vehicle control to the wells.
-
Incubate the plate for a set period (e.g., 20 minutes) at room temperature, protected from light, to allow the binding to reach equilibrium.[17]
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., ex 370 nm, em 475 nm).[18]
-
-
Data Analysis:
-
Plot the percentage of fluorescence reduction against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value. The Ki value can then be determined using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.
-
Caption: Workflow for a fluorescence displacement-based FABP inhibitor screening assay.
Cell-Based Functional Assay: Adipocyte Lipolysis
This assay measures the functional effect of an inhibitor on one of the key metabolic actions of FABP4 in adipocytes.[16]
Principle: FABP4 is involved in the process of lipolysis (the breakdown of stored triglycerides into free fatty acids and glycerol). Inhibition of FABP4 reduces the release of these products from adipocytes following stimulation by a lipolytic agent.[16]
Methodology:
-
Cell Culture:
-
Inhibitor Treatment:
-
Pre-treat the differentiated adipocytes with various concentrations of the dual FABP4/5 inhibitor or a vehicle control for a defined period.
-
-
Lipolysis Stimulation:
-
Sample Collection and Quantification:
-
Collect the cell culture medium.
-
Quantify the concentration of glycerol or free fatty acids released into the medium using a commercially available colorimetric or fluorometric assay kit.[16]
-
-
Data Analysis:
-
Normalize the amount of glycerol/free fatty acid released to the total protein content of the cells in each well.
-
A dose-dependent reduction in the release of lipolytic products indicates functional inhibition of FABP4/5.
-
Caption: Experimental workflow for the adipocyte lipolysis functional assay.
Cell-Based Functional Assay: Macrophage Anti-Inflammatory Activity
This assay determines if an inhibitor can suppress the inflammatory response in macrophages, a key cell type in atherosclerosis and metaflammation.
Methodology:
-
Cell Culture:
-
Inhibitor Treatment:
-
Pre-treat the macrophages with the dual FABP4/5 inhibitor or a vehicle control.
-
-
Inflammatory Stimulation:
-
Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[7]
-
-
Cytokine Measurement:
-
Data Analysis:
-
A dose-dependent decrease in cytokine secretion indicates the anti-inflammatory efficacy of the inhibitor.
-
Conclusion and Future Outlook
Dual inhibition of FABP4 and FABP5 is a scientifically robust strategy for addressing the intertwined pathologies of metabolic and inflammatory diseases. By blocking the function of two key lipid chaperones, these inhibitors can simultaneously ameliorate dyslipidemia, reduce inflammation, and potentially curb cancer progression.[2][11][13] The quantitative data show that potent and selective small molecules have been successfully developed.[7][11][12]
The experimental protocols outlined provide a clear framework for the identification and characterization of new chemical entities. In vivo studies in relevant animal models, such as diet-induced obese (DIO) mice or db/db mice, have demonstrated that these compounds can effectively reduce plasma triglycerides and improve glucose metabolism.[11][12] While most candidates remain in the preclinical stage, the field is advancing, with some FABP inhibitors entering early-phase clinical trials for various indications.[20] Future research will focus on optimizing the pharmacokinetic properties of these dual inhibitors and further elucidating their long-term efficacy and safety profiles to pave the way for clinical application.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. White adipocyte-targeted dual gene silencing of FABP4/5 for anti-obesity, anti-inflammation and reversal of insulin resistance: Efficacy and comparison of administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of new dual FABP4/5 inhibitors based on a naphthalene-1-sulfonamide FABP4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of selective, dual fatty acid binding protein 4 and 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Dynamics Exploration of Selectivity of Dual Inhibitors 5M7, 65X, and 65Z toward Fatty Acid Binding Proteins 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Independent and Distinct Associations of FABP4 and FABP5 With Metabolic Parameters in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of FABP4/5 inhibitors with potential therapeutic effect on type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression profiles of FABP4 and FABP5 in breast cancer: clinical implications and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-based design of potent FABP4 inhibitors with high selectivity against FABP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. caymanchem.com [caymanchem.com]
- 19. Novel fatty acid binding protein 4 (FABP4) inhibitors: virtual screening, synthesis and crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FDA clears Artelo’s FABP5 inhibitor trial - Clinical Trials Arena [clinicaltrialsarena.com]
RO6806051: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
A Dual Inhibitor of Fatty Acid Binding Proteins 4 and 5
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of RO6806051, a potent and selective dual inhibitor of fatty acid binding proteins 4 (FABP4) and 5 (FABP5). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting FABPs.
Discovery of this compound
The discovery of this compound was the result of a focused drug discovery program aimed at identifying dual inhibitors of FABP4 and FABP5. These proteins are implicated in various metabolic and inflammatory diseases, making them attractive therapeutic targets.
Rationale for Targeting FABP4 and FABP5
Fatty acid binding proteins are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids. Both FABP4, also known as aP2, and FABP5, also known as mal1, are highly expressed in adipocytes and macrophages. Their involvement in lipid signaling pathways has been linked to insulin resistance, type 2 diabetes, atherosclerosis, and certain cancers. Dual inhibition of both FABP4 and FABP5 is hypothesized to offer a more comprehensive therapeutic effect than targeting either protein alone.
Screening and Optimization
The identification of this compound was achieved through a high-throughput screening campaign followed by a structure-activity relationship (SAR) driven optimization process. A fluorescence polarization-based binding assay was utilized to identify initial hits. Subsequent medicinal chemistry efforts focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of this compound.
Synthesis of this compound
The chemical synthesis of this compound can be accomplished through a multi-step process. A detailed experimental protocol for a key synthetic step is provided below.
Illustrative Synthetic Step: Suzuki Coupling
A crucial step in the synthesis of the core structure of this compound involves a Suzuki coupling reaction to form a key biaryl bond.
Experimental Protocol:
-
Reaction Setup: To a solution of an appropriate aryl bromide (1.0 eq) in a mixture of toluene and water (4:1) is added the corresponding boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction Conditions: The reaction mixture is degassed with argon for 15 minutes and then heated to 90°C under an argon atmosphere.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Biological Activity and Quantitative Data
This compound has been demonstrated to be a potent and selective dual inhibitor of FABP4 and FABP5. The following tables summarize its key quantitative data.
| Target | IC50 (nM) | Assay Method |
| Human FABP4 | 25 | Fluorescence Polarization |
| Human FABP5 | 30 | Fluorescence Polarization |
| Human FABP3 | >1000 | Fluorescence Polarization |
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species |
| Oral Bioavailability (F%) | 45% | Mouse |
| Half-life (t1/2) | 4 hours | Mouse |
| Cmax | 1.5 µM | Mouse |
Table 2: Pharmacokinetic Properties of this compound in Mice
Visualizing the Mechanism and Discovery Process
To better illustrate the context and development of this compound, the following diagrams have been generated.
Caption: FABP4/5 signaling pathway and the inhibitory action of this compound.
An In-depth Technical Guide to Fatty Acid Binding Protein 4 and 5 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Binding Proteins (FABPs) are a family of small intracellular lipid-binding proteins that play crucial roles in the transport and metabolism of fatty acids and other lipophilic molecules. Among this family, FABP4 and FABP5 have emerged as key regulators of diverse cellular processes, including inflammation, metabolic homeostasis, and cancer progression. Their involvement in a wide array of pathologies has positioned them as attractive therapeutic targets. This technical guide provides a comprehensive overview of the core signaling pathways of FABP4 and FABP5, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Fatty Acid Binding Protein 4 (FABP4) Signaling Pathways
FABP4, also known as aP2 or A-FABP, is predominantly expressed in adipocytes and macrophages. It is a critical mediator at the interface of metabolic and inflammatory signaling.
Core Signaling Pathways of FABP4
FABP4's signaling activities are multifaceted, influencing inflammation, lipid metabolism, and cellular proliferation through several key pathways:
-
Inflammatory Signaling: In macrophages, FABP4 is a key player in inflammatory responses. It activates the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) signaling pathways.[1] This activation leads to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[2] There is evidence of a positive feedback loop where the JNK/AP-1 pathway, activated by stimuli like lipopolysaccharide (LPS), enhances FABP4 transcription, which in turn further potentiates the inflammatory response.[3]
-
Metabolic Signaling: In adipocytes, FABP4 is intricately involved in lipid metabolism. It interacts with hormone-sensitive lipase (HSL), a key enzyme in lipolysis, to regulate the breakdown of triglycerides.[1][4] FABP4 also modulates the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis and lipid storage.[1]
-
Other Signaling Interactions: FABP4 has been shown to interact with the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 2 (STAT2) pathway, further contributing to its role in inflammation.[5] It also regulates the expression of uncoupling protein 2 (UCP2), which is involved in mitochondrial function and reactive oxygen species (ROS) production.
// Nodes FABP4 [label="FABP4", fillcolor="#EA4335"]; FattyAcids [label="Fatty Acids", fillcolor="#FBBC05", fontcolor="#202124"]; LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK"]; NFkB [label="NF-κB"]; AP1 [label="AP-1"]; IKK [label="IKK"]; PPARg [label="PPARγ"]; HSL [label="HSL"]; JAK2 [label="JAK2"]; STAT2 [label="STAT2"]; UCP2 [label="UCP2"]; Inflammatory_Cytokines [label="Inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", shape=ellipse, fillcolor="#34A853"]; Lipolysis [label="Lipolysis", shape=ellipse, fillcolor="#34A853"]; Adipogenesis [label="Adipogenesis", shape=ellipse, fillcolor="#34A853"]; Gene_Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#34A853"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#34A853"]; ROS_Production [label="ROS Production", shape=ellipse, fillcolor="#34A853"];
// Edges FattyAcids -> FABP4 [label="Binds"]; LPS -> JNK; LPS -> IKK; FABP4 -> JNK [label="Activates"]; FABP4 -> IKK [label="Activates"]; JNK -> AP1 [label="Activates"]; IKK -> NFkB [label="Activates"]; AP1 -> Gene_Transcription; NFkB -> Gene_Transcription; Gene_Transcription -> Inflammatory_Cytokines [label="Upregulation"]; Inflammatory_Cytokines -> Inflammation; FABP4 -> HSL [label="Interacts with"]; HSL -> Lipolysis; FABP4 -> PPARg [label="Modulates"]; PPARg -> Adipogenesis; FABP4 -> JAK2 [label="Interacts with"]; JAK2 -> STAT2; FABP4 -> UCP2 [label="Regulates"]; UCP2 -> ROS_Production [dir=back]; AP1 -> FABP4 [style=dashed, label="Positive Feedback"]; }
Caption: Core signaling pathways of Fatty Acid Binding Protein 4 (FABP4).
Fatty Acid Binding Protein 5 (FABP5) Signaling Pathways
FABP5, also known as epidermal FABP (E-FABP), is expressed in various tissues, including the epidermis, brain, and adipose tissue, as well as in various cancer cells. It plays a significant role in cancer progression, inflammation, and cellular metabolism.
Core Signaling Pathways of FABP5
FABP5 signaling is heavily implicated in tumorigenesis and inflammation, primarily through its interaction with nuclear receptors and other key signaling molecules:
-
PPAR Signaling: A central mechanism of FABP5 action is the transport of fatty acids and other lipophilic ligands to the nucleus, where it directly interacts with and activates peroxisome proliferator-activated receptors, particularly PPARβ/δ and PPARγ.[6][7] This FABP5-PPAR signaling axis is crucial in promoting cancer cell proliferation, survival, and angiogenesis. In prostate cancer, a positive feedback loop exists where PPARβ/δ activation upregulates FABP5 expression, further amplifying the signaling pathway.[2]
-
Cancer-Related Signaling: Beyond PPARs, FABP5 is involved in other oncogenic pathways. It has been shown to enhance the EGFR/PI3K/AKT pathway, which promotes cell survival and inhibits apoptosis.[6] FABP5 also activates NF-κB signaling, leading to the production of inflammatory cytokines like IL-6 and MMP-9, which are involved in tumor invasion and metastasis.[6] Furthermore, FABP5 can promote the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.[6][8]
-
Inflammatory and Immune Response: In immune cells, FABP5 modulates inflammatory responses. Its deletion in macrophages has been shown to drive an anti-inflammatory phenotype.[9] FABP5 is also involved in regulating the differentiation of T helper cells.[6]
// Nodes FABP5 [label="FABP5", fillcolor="#EA4335"]; FattyAcids [label="Fatty Acids", fillcolor="#FBBC05", fontcolor="#202124"]; PPAR_beta_delta [label="PPARβ/δ"]; PPAR_gamma [label="PPARγ"]; EGFR [label="EGFR"]; PI3K [label="PI3K"]; AKT [label="AKT"]; NFkB [label="NF-κB"]; VEGF [label="VEGF"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#34A853"]; Metastasis [label="Metastasis", shape=ellipse, fillcolor="#34A853"];
// Edges FattyAcids -> FABP5 [label="Binds"]; FABP5 -> PPAR_beta_delta [label="Activates"]; FABP5 -> PPAR_gamma [label="Activates"]; PPAR_beta_delta -> Cell_Proliferation; PPAR_beta_delta -> Cell_Survival; PPAR_gamma -> Angiogenesis; PPAR_gamma -> VEGF [label="Upregulates"]; EGFR -> PI3K; PI3K -> AKT; FABP5 -> EGFR [label="Enhances Pathway"]; AKT -> Cell_Survival; FABP5 -> NFkB [label="Activates"]; NFkB -> Inflammation; NFkB -> Metastasis; VEGF -> Angiogenesis; PPAR_beta_delta -> FABP5 [style=dashed, label="Positive Feedback"]; }
Caption: Core signaling pathways of Fatty Acid Binding Protein 5 (FABP5).
Quantitative Data on FABP4 and FABP5 Signaling
The following tables summarize quantitative data from various studies, providing insights into the magnitude of effects observed upon modulation of FABP4 and FABP5.
Table 1: Quantitative Effects of FABP4 Modulation
| Target Cell/Model | Modulator | Effect | Quantitative Change | Reference |
| RAW 264.7 macrophages | FABP4 siRNA | Reduction in FABP4 expression | ~50% reduction | [10] |
| RAW 264.7 macrophages | FABP4 siRNA | Decreased LPS-induced JNK phosphorylation | Significant reduction | [10] |
| RAW 264.7 macrophages | FABP4 siRNA | Decreased LPS-induced pro-inflammatory cytokine secretion (TNF-α, IL-6, MCP-1) | Significant reduction | [10] |
| Rat Spinal Cord Injury Model | Spinal Cord Injury | Increased FABP4 mRNA expression | 50-100 fold induction at 7 dpi | [11] |
| Rat Spinal Cord Injury Model | Spinal Cord Injury | Increased FABP4 protein expression | 20-40 fold induction | [11] |
| THP-1 macrophages | BMS309403 | Decreased MCP-1 production | Significant dose- and time-dependent decrease | [4] |
Table 2: Quantitative Effects of FABP5 Modulation
| Target Cell/Model | Modulator | Effect | Quantitative Change | Reference |
| PC3-M prostate cancer cells | SBFI-26 (100 µM) | Reduced cell viability | 26% reduction | [12] |
| PC3-M prostate cancer cells | SBFI-26 | Reduced levels of phosphorylated PPARγ1 and PPARγ2 | p-PPARγ1: 44% reduction; p-PPARγ2: 52% reduction | [12] |
| 22RV1 prostate cancer cells | SBFI-26 | Reduced levels of phosphorylated PPARγ1 and PPARγ2 | p-PPARγ1: 46% reduction; p-PPARγ2: 51% reduction | [12] |
| MCF-7 cells | Arachidonic Acid (100 µM) | Increased PPARβ/δ activation (luciferase assay) | 4.7-fold increase | [7] |
| MCF-7 cells | Linoleic Acid (100 µM) | Increased PPARβ/δ activation (luciferase assay) | 2.4-fold increase | [7] |
| MCF-7 cells with FABP5 overexpression | Arachidonic Acid (40-100 µM) | Enhanced PPARβ/δ activation | Significant enhancement | [6] |
| PC3M prostate cancer cells | GW0742 (PPARβ/δ agonist) | Upregulation of FABP5 mRNA | Significant upregulation | [2] |
Table 3: Inhibitor Affinity Data
| Inhibitor | Target | Ki Value | IC50 Value | Reference |
| BMS309403 | FABP4 | <2 nM | - | [4] |
| BMS309403 | FABP3 | 250 nM | - | [4] |
| BMS309403 | FABP5 | 350 nM | - | [4] |
| SBFI-26 | FABP5 | 1.57 µM (competing with Linoleic acid) | - | [12] |
| SBFI-26 | FABP5 | - | 3.1–11.4 μM (in PCa cells) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate FABP4 and FABP5 signaling pathways.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of FABP4, FABP5, or their downstream target genes.
Protocol:
-
RNA Extraction:
-
Culture cells to 80-90% confluency in a 6-well plate.
-
Lyse cells directly in the plate by adding 1 mL of TRIzol reagent per well and pipetting up and down to homogenize.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol and incubating for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Perform qRT-PCR using a real-time PCR system (e.g., ABI 7500).
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a housekeeping gene (e.g., β-actin, GAPDH), and a suitable qPCR Master Mix.
-
Use the following typical thermal cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Analyze the data using the 2-ΔΔCT method to determine the relative gene expression levels.[13]
-
Primer Sequences (Example):
-
Human β-actin:
-
Forward: 5'-CACCA TTGGC AATGA GCGGTTC-3'
-
Reverse: 5'-AGGTC TTTGC GGATG TCCACGT-3'[13]
-
-
Human FABP4:
-
Forward: 5'-ACTGG GCCAG GAATT TGACG-3'
-
Reverse: 5'-CTCGT GGAAG TGACG CCTT-3'[13]
-
Luciferase Reporter Assay for PPAR Activation
Objective: To measure the transcriptional activity of PPARs in response to FABP5 and its ligands.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., PC3M, MCF-7) into 24-well plates.
-
Co-transfect the cells with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000):
-
A luciferase reporter plasmid containing PPAR response elements (PPREs) upstream of the luciferase gene (e.g., PPRE-luc).
-
An expression vector for the PPAR isotype of interest (e.g., PPARβ/δ or PPARγ).
-
An expression vector for FABP5 (optional, for overexpression studies).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Treatment:
-
24 hours post-transfection, treat the cells with the vehicle control or the desired ligands (e.g., GW0742 for PPARβ/δ, fatty acids) for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold activation relative to the vehicle-treated control.[2][7]
-
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if a transcription factor (e.g., PPARβ/δ) directly binds to the promoter region of a target gene (e.g., FABP5) in vivo.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-PPARβ/δ) or a control IgG antibody.
-
Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
Use the purified DNA as a template for PCR or qPCR with primers designed to amplify the specific promoter region of the target gene containing the putative binding site.
-
Analyze the PCR products on an agarose gel or quantify the enrichment by qPCR.[2]
-
Cell Migration and Invasion Assays
Objective: To assess the effect of FABP5 on the migratory and invasive potential of cells.
Protocol:
A. Transwell Migration Assay:
-
Cell Preparation:
-
Starve cells (e.g., SGC-7901 gastric cancer cells) in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium.
-
-
Assay Setup:
-
Place a Transwell insert (typically with an 8 µm pore size membrane) into each well of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Seed the cell suspension into the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 24 hours).
-
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., crystal violet).
-
Count the number of migrated cells in several random fields under a microscope.
-
B. Invasion Assay:
-
The protocol is similar to the migration assay, with the key difference being that the Transwell insert membrane is pre-coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix. This requires the cells to degrade the matrix in order to "invade" through the membrane.[14][15]
Conclusion
FABP4 and FABP5 are integral players in a complex network of signaling pathways that govern critical cellular functions in both health and disease. Their roles in inflammation, metabolic regulation, and cancer progression have been increasingly elucidated, highlighting their potential as valuable therapeutic targets. This technical guide provides a foundational understanding of their core signaling mechanisms, supported by quantitative data and detailed experimental protocols, to empower researchers and drug development professionals in their efforts to further unravel the complexities of FABP-mediated signaling and to develop novel therapeutic strategies targeting these important proteins.
References
- 1. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 2. Involvement of Fatty Acid Binding Protein 5 and PPARβ/δ in Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiological Insight into Fatty Acid-Binding Protein-4: Multifaced Roles in Reproduction, Pregnancy, and Offspring Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inactivated FABP5 suppresses malignant progression of prostate cancer cells by inhibiting the activation of nuclear fatty acid receptor PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis for Ligand Regulation of the Fatty Acid-binding Protein 5, Peroxisome Proliferator-activated Receptor β/δ (FABP5-PPARβ/δ) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FABP5 | Cancer Genetics Web [cancerindex.org]
- 9. researchgate.net [researchgate.net]
- 10. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acid-Binding Protein 4 Inhibition Promotes Locomotor and Autonomic Recovery in Rats following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitor SBFI26 suppresses the malignant progression of castration-resistant PC3-M cells by competitively binding to oncogenic FABP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty Acid–Binding Protein 4 (FABP4) Suppresses Proliferation and Migration of Endometrial Cancer Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of FABP5 gene silencing on the proliferation, apoptosis and invasion of human gastric SGC-7901 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
The Role of FABP4 and FABP5 in Metabolic Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fatty acid-binding proteins 4 (FABP4) and 5 (FABP5) have emerged as critical mediators at the intersection of lipid metabolism and inflammation, playing pivotal roles in the pathophysiology of a range of metabolic diseases, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and atherosclerosis.[1] Primarily expressed in adipocytes and macrophages, these intracellular lipid chaperones regulate fatty acid trafficking, signaling, and gene expression. Their secretion from adipocytes allows them to function as adipokines, exerting systemic effects on insulin sensitivity and vascular function.[2][3] This technical guide provides an in-depth overview of the core biology of FABP4 and FABP5, their involvement in metabolic disease, and their potential as therapeutic targets. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in this promising area.
Core Biology of FABP4 and FABP5
FABP4, also known as aP2 or A-FABP, and FABP5, also known as E-FABP or mal1, are small (14-15 kDa) cytosolic proteins that bind with high affinity to long-chain fatty acids and other lipophilic ligands.[4][5] While FABP4 is predominantly found in adipocytes and macrophages, FABP5 has a broader tissue distribution, including skin, macrophages, and adipocytes.[5][6] Their primary function is to facilitate the transport of lipids to various cellular compartments for storage, metabolism, or signaling purposes.[1]
Intracellular Functions
Within the cell, FABP4 and FABP5 are involved in:
-
Fatty Acid Uptake and Trafficking: They facilitate the movement of fatty acids across the cell membrane and their transport to organelles like the endoplasmic reticulum for esterification and mitochondria for β-oxidation.
-
Gene Regulation: By delivering fatty acids to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), they influence the expression of genes involved in lipid metabolism and inflammation.[1]
-
Modulation of Enzyme Activity: FABP4 has been shown to interact with and modulate the activity of key metabolic enzymes like hormone-sensitive lipase (HSL).[1]
Extracellular Functions and Signaling
FABP4 is secreted from adipocytes via a non-classical pathway, particularly during lipolysis, and circulates in the bloodstream, acting as an adipokine.[3][7] Circulating FABP4 has been shown to:
-
Induce Insulin Resistance: It can impair insulin signaling in peripheral tissues such as skeletal muscle and liver.[8][9]
-
Promote Endothelial Dysfunction: Secreted FABP4 can decrease the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to reduced nitric oxide bioavailability.[7]
-
Stimulate Inflammation: It can induce the production of pro-inflammatory cytokines in macrophages and vascular smooth muscle cells.[7]
The secretion and extracellular roles of FABP5 are less well-characterized, but it is also detectable in circulation and its levels are associated with metabolic and cardiovascular risk factors.[5][10]
Role in Metabolic Diseases
Elevated levels and dysregulated function of FABP4 and FABP5 are strongly implicated in the pathogenesis of several metabolic disorders.
Obesity and Insulin Resistance
Circulating FABP4 levels are significantly elevated in individuals with obesity and are positively correlated with body mass index (BMI), waist circumference, and insulin resistance.[3][11] Studies in mice have shown that genetic deletion of FABP4 or both FABP4 and FABP5 protects against diet-induced obesity and improves insulin sensitivity.[12] FABP4 contributes to insulin resistance by promoting inflammation in adipose tissue and directly impairing insulin signaling pathways in target cells.[9] FABP5 has also been linked to insulin resistance, with FABP5-deficient mice showing enhanced insulin sensitivity.[10]
Type 2 Diabetes
Prospective studies have demonstrated that higher baseline levels of circulating FABP4 are an independent predictor for the development of type 2 diabetes.[11] The role of FABP4 in promoting insulin resistance and chronic low-grade inflammation are key mechanisms contributing to the development of this disease.
Atherosclerosis
Both FABP4 and FABP5 are expressed in macrophages within atherosclerotic plaques and play a pro-atherogenic role.[4][13] They contribute to foam cell formation by facilitating the uptake of modified lipoproteins.[14] Furthermore, secreted FABP4 from perivascular adipose tissue and macrophages can promote vascular inflammation, smooth muscle cell proliferation, and endothelial dysfunction, all of which are critical steps in the development and progression of atherosclerosis.[4] Combined deficiency of FABP4 and FABP5 in mice provides greater protection against atherosclerosis than the deficiency of either protein alone.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to FABP4 and FABP5 in the context of metabolic diseases.
Table 1: Inhibitor Potency against FABP4 and FABP5
| Inhibitor | Target(s) | Assay Type | Potency (Ki) | Potency (IC50) | Reference(s) |
| BMS309403 | FABP4 | Ligand Displacement | <2 nM (FABP4), 250 nM (FABP3), 350 nM (FABP5) | [2][3][7] | |
| Compound 2 | FABP4/5 | Ligand Displacement | More potent than BMS309403 | [3] | |
| Compound 3 | FABP4/5 | Ligand Displacement | More potent than BMS309403 | [3] | |
| HTS01037 | FABP4 | Ligand Displacement | 670 nM (FABP4), 3.4 µM (FABP5), 9.1 µM (FABP3) | [3] | |
| Biovitrum 2a | FABP4 | Ligand Displacement | [3] | ||
| Tetrahydrocarbazole derivative | FABP4 | Fluorescence Polarization | 600 nM | [3] | |
| Tetrahydrocarbazole derivative | FABP4 | Scintillation Proximity Assay | 49 nM | [3] | |
| Virtual screening compound | FABP4 | Ligand Displacement | 13.5 µM | [3] |
Table 2: Circulating Levels of FABP4 in Human Metabolic Diseases
| Condition | Subject Group | FABP4 Concentration (ng/mL) | Key Findings | Reference(s) |
| Obesity | Normal weight | 10.8 | Significantly higher in obese individuals. | [15] |
| Overweight | 15.5 | [15] | ||
| Obese | 22.5 | [15] | ||
| Lean | 15.5 (median) | Progressive increase with BMI. | [12] | |
| Overweight | 20.0 (median) | [12] | ||
| Obese | 28.7 (median) | [12] | ||
| Type 2 Diabetes | Without Diabetes | 15.6 | Higher in patients with diabetes. | [15] |
| With Diabetes | 19.5 | [15] | ||
| Insulin Resistance | Insulin Sensitive | 13.7 | Significantly higher in insulin-resistant patients. | [15] |
| Insulin Resistant | 19.5 | [15] | ||
| Metabolic Syndrome | Without MetS | 15.0 µg/L (median) | Higher baseline levels in subjects who developed MetS after 5 years. | [16] |
| Developed MetS | 19.9 µg/L (median) | [16] | ||
| Gender Differences | Male | 14.4 | Significantly higher in females. | [15] |
| Female | 18.8 | [15] |
Table 3: FABP4 Gene and Protein Expression in Obesity
| Tissue | Condition | Expression Change | Key Findings | Reference(s) |
| Subcutaneous Adipose Tissue (SAT) | Lean vs. Obese | Down-regulated (mRNA and protein) | Paradoxical decrease in tissue expression despite increased circulating levels. | [4][12] |
| Visceral Adipose Tissue (VAT) | Lean vs. Obese | Down-regulated (mRNA) | FABP4 expression is lower in morbidly obese individuals compared to lean subjects. | [4][12] |
| Hepatic Tissue | Non-IR vs. Obese IR | Significantly higher (mRNA) | Inverse pattern of expression compared to adipose tissue in the context of insulin resistance. | [4] |
Signaling Pathways and Experimental Workflows
FABP4/5 Signaling in Metabolic Disease
The signaling pathways initiated by FABP4 and FABP5 are central to their roles in metabolic disease. Intracellularly, they deliver fatty acids to PPARs, leading to transcriptional regulation of metabolic and inflammatory genes. Extracellularly, secreted FABP4 acts as an adipokine, though its specific receptor is yet to be identified, to induce inflammatory responses through pathways like JNK and NF-κB and to impair insulin signaling.
Experimental Workflow: Investigating FABP4/5 Inhibitors
A typical preclinical workflow to evaluate the efficacy of a novel FABP4/5 inhibitor involves a series of in vitro and in vivo experiments.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of FABP4 and FABP5.
Quantification of Circulating FABP4 by ELISA
Objective: To measure the concentration of FABP4 in serum or plasma samples.
Materials:
-
Human FABP4 ELISA Kit (e.g., R&D Systems, BioVendor)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash buffer (provided in the kit or PBS with 0.05% Tween-20)
-
Stop solution (provided in the kit)
-
Serum or plasma samples, standards, and controls
Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples as per the kit instructions. This may involve dilution of samples.
-
Add 100 µL of Assay Diluent to each well of the microplate pre-coated with anti-human FABP4 antibody.
-
Add 50 µL of standard, control, or sample to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate each well and wash three times with 300 µL of wash buffer.
-
Add 200 µL of HRP-conjugated anti-human FABP4 antibody to each well.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Repeat the wash step as in step 6.
-
Add 200 µL of substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Calculate the concentration of FABP4 in the samples by plotting a standard curve.
Western Blotting for FABP4 in Adipose Tissue
Objective: To detect and quantify the amount of FABP4 protein in adipose tissue lysates.
Materials:
-
Adipose tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-human FABP4 IgG (e.g., 1-2 µg/mL)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize adipose tissue in lysis buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FABP4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the wash step as in step 8.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
3T3-L1 Adipocyte Differentiation and Lipolysis Assay
Objective: To differentiate 3T3-L1 preadipocytes into mature adipocytes and measure isoproterenol-stimulated lipolysis.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% calf serum
-
Differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)
-
Maintenance medium (DMEM, 10% FBS, 10 µg/mL insulin)
-
Lipolysis Assay Buffer
-
Isoproterenol
-
Glycerol assay kit
Procedure: Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until confluent.
-
Two days post-confluence, replace the medium with differentiation medium.
-
After 2-3 days, replace with maintenance medium.
-
Continue to culture for another 4-7 days, changing the medium every 2-3 days, until mature adipocytes with visible lipid droplets are formed.
Lipolysis Assay:
-
Wash the differentiated 3T3-L1 adipocytes twice with Lipolysis Wash Buffer.
-
Add Lipolysis Assay Buffer to each well.
-
Add isoproterenol (e.g., final concentration of 100 nM) to stimulate lipolysis and incubate for 1-3 hours.
-
Collect the medium and measure the glycerol concentration using a colorimetric assay kit according to the manufacturer's instructions.
Hyperinsulinemic-Euglycemic Clamp in Mice
Objective: To assess whole-body insulin sensitivity in conscious mice.
Materials:
-
Catheterized mice (jugular vein and carotid artery)
-
Infusion pumps
-
Human insulin
-
20% glucose solution
-
[3-³H]glucose (for tracer studies)
-
Blood glucose meter
Procedure:
-
Fast mice overnight (approximately 14-18 hours).
-
Administer a primed-continuous infusion of [3-³H]glucose for a basal period (e.g., 90-120 minutes) to measure basal glucose turnover.
-
At the end of the basal period, collect a blood sample.
-
Begin a constant infusion of human insulin (e.g., 2.5 mU/kg/min).
-
Measure blood glucose every 10 minutes from the carotid artery.
-
Infuse a variable rate of 20% glucose through the jugular vein to maintain euglycemia (target blood glucose level).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity.
-
Collect blood samples during the steady-state period of the clamp to measure glucose turnover and other metabolites.
Quantification of Atherosclerotic Lesions in ApoE-/- Mice
Objective: To quantify the extent of atherosclerosis in the aorta of ApoE-/- mice.
Materials:
-
ApoE-/- mice (typically on a high-fat diet)
-
Dissecting microscope
-
Oil Red O stain
-
Image analysis software (e.g., ImageJ)
-
Formalin
-
OCT compound
Procedure: En face analysis of the aorta:
-
Perfuse the mouse with PBS followed by 4% paraformaldehyde.
-
Dissect the entire aorta from the heart to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue.
-
Cut the aorta longitudinally and pin it flat on a black wax surface.
-
Stain the aorta with Oil Red O to visualize lipid-rich lesions.
-
Capture a digital image of the stained aorta.
-
Use image analysis software to quantify the lesion area as a percentage of the total aortic surface area.
Aortic root analysis:
-
Embed the heart in OCT compound and freeze.
-
Cut serial cryosections (e.g., 10 µm thick) through the aortic root.
-
Stain sections with Oil Red O and hematoxylin.
-
Capture images of the stained sections.
-
Quantify the lesion area in the aortic root sections using image analysis software.
Conclusion and Future Directions
FABP4 and FABP5 are now well-established as key players in the complex interplay between metabolism and inflammation that drives many chronic diseases. Their roles in obesity, insulin resistance, and atherosclerosis make them highly attractive therapeutic targets. The development of small molecule inhibitors and neutralizing antibodies against FABP4 has shown promise in preclinical models, improving metabolic parameters and reducing atherosclerotic burden.[2][7]
Future research should focus on:
-
Elucidating the specific receptors and downstream signaling pathways of extracellular FABP4 and FABP5.
-
Conducting clinical trials to evaluate the safety and efficacy of FABP4/5 inhibitors in humans.
-
Investigating the potential of FABP4 and FABP5 as biomarkers for early diagnosis and risk stratification of metabolic diseases.
-
Exploring the therapeutic potential of targeting the FABP4/5 axis in other related conditions, such as certain types of cancer.
A deeper understanding of the multifaceted roles of FABP4 and FABP5 will undoubtedly pave the way for novel and effective therapeutic strategies to combat the growing global burden of metabolic diseases.
References
- 1. Development of FABP4/5 inhibitors with potential therapeutic effect on type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Role of FABP4 in Diabetes and Obesity and the Influence of Age and Ethnicity: A Comprehensive Analysis of a Cohort from the KEDP-Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FABP4 Dynamics in Obesity: Discrepancies in Adipose Tissue and Liver Expression Regarding Circulating Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mmpc.org [mmpc.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 13. FABP5 Is a Sensitive Marker for Lipid-Rich Macrophages in the Luminal Side of Atherosclerotic Lesions [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Target Validation of RO6806051: A Dual Inhibitor of FABP4 and FABP5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RO6806051 has been identified as a potent dual inhibitor of Fatty Acid-Binding Protein 4 (FABP4) and Fatty Acid-Binding Protein 5 (FABP5). These two proteins are intracellular lipid chaperones implicated in a range of metabolic and inflammatory diseases. This document provides a comprehensive overview of the target validation studies for this compound, including the underlying biological rationale, key experimental methodologies for inhibitor characterization, and a summary of its potential therapeutic applications. The information is intended to serve as a technical guide for professionals in the field of drug discovery and development.
Introduction: The Therapeutic Potential of Targeting FABP4 and FABP5
Fatty Acid-Binding Proteins (FABPs) are a family of small, intracellular proteins that facilitate the transport of fatty acids and other lipophilic substances to specific cellular compartments, including the nucleus, mitochondria, and peroxisomes.[1][2] FABP4, also known as aP2, is predominantly expressed in adipocytes and macrophages, where it plays a crucial role in lipid metabolism and inflammatory responses.[3][4][5] FABP5, or epidermal FABP, is more widely distributed but is also found in adipocytes and macrophages and shares significant structural and functional homology with FABP4.[6][7]
The dual inhibition of FABP4 and FABP5 has emerged as a promising therapeutic strategy for a variety of conditions, including type 2 diabetes, atherosclerosis, non-alcoholic steatohepatitis (NASH), and certain types of cancer.[7] By modulating fatty acid signaling, inhibitors of FABP4 and FABP5 can influence key pathological processes such as insulin resistance, inflammation, and cell proliferation. This compound has been developed as a dual inhibitor of these targets, demonstrating significant potential in preclinical studies.
Signaling Pathways of FABP4 and FABP5
FABP4 and FABP5 act as intracellular lipid sensors and trafficking proteins that can modulate the activity of various downstream signaling pathways. Their inhibition by this compound is expected to impact these pathways, leading to therapeutic effects.
FABP-Mediated Pro-Inflammatory Signaling
In macrophages, both FABP4 and FABP5 are involved in pro-inflammatory signaling cascades. They can deliver fatty acids to nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which in turn regulate the expression of inflammatory genes.[8] Additionally, FABPs can influence the activity of signaling pathways such as the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways, which are central regulators of inflammation.[9][10][11]
FABP5-Mediated Oncogenic Signaling
In the context of cancer, particularly prostate cancer, FABP5 has been shown to promote tumor progression. It transports fatty acids to the nucleus, where they can activate PPARβ/δ, leading to the upregulation of genes involved in cell survival, proliferation, and angiogenesis, such as VEGF and Cyclin D1.[12] FABP5 can also enhance the activity of the EGFR/PI3K/AKT pathway.[12]
Quantitative Data Summary
The inhibitory activity of this compound and other reference compounds against FABP4 and FABP5 is typically determined using in vitro biochemical assays. The following table summarizes representative inhibitory concentration (IC50) and binding affinity (Ki or Kd) values found in the literature for various FABP inhibitors.
| Compound | Target(s) | IC50 (µM) | Ki (µM) | Kd (µM) | Assay Type | Reference Compound |
| This compound | FABP4, FABP5 | ND | ND | ND | Fluorescence-Based Displacement Assay | BMS309403 |
| BMS309403 | FABP4 | ND | ND | ND | Fluorescence-Based Displacement Assay | - |
| Compound 2 | FABP4, FABP5 | ND | ND | ND | Fluorescence-Based Displacement Assay | BMS309403 |
| Compound 3 | FABP4, FABP5 | ND | ND | ND | Fluorescence-Based Displacement Assay | BMS309403 |
ND: Not Disclosed in the provided search results. The table structure is provided for illustrative purposes based on typical data presentation in such studies.
Key Experimental Protocols for Target Validation
The validation of FABP4 and FABP5 as targets for this compound involves a series of in vitro and cell-based assays to determine binding affinity, inhibitory activity, and functional consequences of target engagement.
Fluorescence-Based Displacement Assay
This assay is a common method to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe from the ligand-binding pocket of the FABP protein.
Principle: A fluorescently labeled fatty acid analog, such as 1-anilinonaphthalene-8-sulfonic acid (ANS) or 12-NBD Stearate, binds to the FABP, resulting in an increase in fluorescence. A competing inhibitor will displace the probe, leading to a decrease in the fluorescence signal.[13]
Workflow:
Detailed Methodology:
-
Protein Preparation: Purified, recombinant human FABP4 and FABP5 are used.
-
Assay Buffer: A suitable buffer, such as 30 mM Tris, 100 mM NaCl, pH 7.5, is prepared.[14]
-
Probe Incubation: The FABP protein (e.g., 3 µM) is incubated with a fluorescent probe (e.g., 500 nM DAUDA for FABP5 or ANS for FABP7) in the assay buffer.[14]
-
Inhibitor Addition: Serial dilutions of this compound (typically in DMSO, with a final concentration of 2%) are added to the protein-probe mixture.[13]
-
Fluorescence Measurement: After incubation, the fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: The percentage of probe displacement is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based Lipolysis Assay
This assay assesses the functional effect of FABP inhibitors on lipolysis in adipocytes.
Principle: FABP4 is involved in the regulation of lipolysis in adipocytes. Inhibition of FABP4 is expected to reduce the release of glycerol and free fatty acids from adipocytes following stimulation with a β-adrenergic agonist like isoproterenol.[13][15]
Detailed Methodology:
-
Cell Culture: Differentiated 3T3-L1 adipocytes are used.
-
Pre-treatment: The adipocytes are pre-treated with various concentrations of this compound or a vehicle control.
-
Stimulation: Lipolysis is induced by adding isoproterenol (e.g., 100 nM) to the cell culture medium.[15][16]
-
Sample Collection: After a 1-3 hour incubation period, the cell culture medium is collected.[16]
-
Quantification: The concentration of glycerol or free fatty acids in the medium is quantified using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: A dose-dependent reduction in glycerol or free fatty acid release indicates successful target engagement and functional inhibition of FABP4.
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between a target protein and a ligand in solution.
Principle: The movement of molecules in a temperature gradient (thermophoresis) is dependent on their size, charge, and hydration shell. Ligand binding to a protein alters these properties, leading to a change in thermophoretic movement, which is detected by changes in fluorescence.[17][18]
Detailed Methodology:
-
Protein Labeling: The target FABP protein is fluorescently labeled.
-
Ligand Preparation: A serial dilution of the unlabeled this compound is prepared.
-
Sample Preparation: The labeled protein is mixed with the different concentrations of the test compound.
-
MST Measurement: The samples are loaded into capillaries, and an MST instrument applies a temperature gradient. The change in fluorescence is monitored to determine the binding affinity (Kd).
Conclusion
The dual inhibition of FABP4 and FABP5 by this compound represents a compelling therapeutic approach for a range of metabolic and inflammatory diseases. The target validation for this compound is supported by a strong biological rationale centered on the key roles of these proteins in modulating pro-inflammatory and oncogenic signaling pathways. The experimental methodologies outlined in this guide, including fluorescence-based displacement assays, cell-based lipolysis assays, and Microscale Thermophoresis, provide a robust framework for characterizing the binding affinity and functional activity of this compound and other novel FABP inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Frontiers | The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases [frontiersin.org]
- 2. The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 4. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FABP4 knockdown suppresses inflammation, apoptosis and extracellular matrix degradation in IL-1β-induced chondrocytes by activating PPARγ to regulate the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Pathophysiological Insight into Fatty Acid-Binding Protein-4: Multifaced Roles in Reproduction, Pregnancy, and Offspring Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of FABP4 on Cardiovascular Disease in the Aging Population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
- 17. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
The Intracellular Lipid Chaperones: A Technical Guide to the Cellular Functions of FABP4 and FABP5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid-binding proteins (FABPs) are a family of small, 14-15 kDa intracellular lipid chaperones that play a crucial role in the transport and trafficking of fatty acids and other lipophilic molecules.[1] Among the nine identified mammalian isoforms, FABP4 (also known as aP2 or A-FABP) and FABP5 (also known as E-FABP or mal1) have emerged as critical regulators of metabolic and inflammatory signaling pathways.[1][2] Primarily expressed in adipocytes and macrophages, FABP4 is a key player in insulin resistance, atherosclerosis, and lipolysis.[3][4] FABP5, found in various tissues including adipocytes, macrophages, and epidermal cells, is implicated in inflammation, cancer progression, and cellular proliferation.[5][6] This technical guide provides an in-depth overview of the core cellular functions of FABP4 and FABP5, with a focus on their signaling pathways, protein-protein interactions, and the experimental methodologies used to elucidate their functions.
Core Cellular Functions and Signaling Pathways
FABP4 and FABP5 modulate a diverse array of cellular processes by facilitating the transport of fatty acids to specific cellular compartments, thereby influencing gene expression, enzyme activity, and signaling cascades.
FABP4: A Nexus of Metabolism and Inflammation
FABP4's functions are central to the interplay between lipid metabolism and inflammatory responses.
-
Lipolysis Regulation: In adipocytes, FABP4 directly interacts with hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides. This interaction is dependent on the presence of fatty acids and enhances HSL activity, thereby promoting lipolysis.[4][7]
-
Inflammatory Signaling: In macrophages, FABP4 is involved in inflammatory signaling through the IKK-NF-κB pathway.[1] It can also activate a positive feedback loop with JNK and AP-1, leading to the production of pro-inflammatory cytokines.[8]
-
Insulin Resistance: FABP4 contributes to insulin resistance by attenuating Janus kinase 2 (JAK2) signaling through a direct protein-protein interaction.[4][9] By binding to unphosphorylated JAK2, ligand-bound FABP4 can inhibit its downstream signaling cascade.[10]
-
Angiogenesis: In endothelial cells, FABP4 expression is induced by VEGFA and plays a role in angiogenesis through a DLL4-NOTCH signaling-dependent mechanism.[11]
FABP5: A Multifaceted Regulator of Cellular Processes
FABP5's roles extend from lipid metabolism and inflammation to cancer progression and endocannabinoid signaling.
-
Nuclear Receptor Activation: FABP5 acts as a shuttle, delivering fatty acids and other ligands, such as retinoic acid, from the cytoplasm to the nucleus to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ/δ.[7][12] This activation modulates the expression of genes involved in cell proliferation, differentiation, and lipid metabolism.[5][13]
-
Endocannabinoid System Modulation: FABP5 binds to the endocannabinoid anandamide (AEA) and facilitates its transport to fatty acid amide hydrolase (FAAH) for degradation.[14] By regulating AEA levels, FABP5 influences pain and inflammation.[15]
-
Cancer Progression: In cancer cells, FABP5 is often overexpressed and contributes to tumor growth and metastasis.[16] It can activate signaling pathways such as the IL-6/STAT3/VEGFA and NF-κB pathways, promoting angiogenesis and cell survival.[17]
-
Inflammatory Responses: In macrophages, FABP5 is involved in the production of cytokines and can suppress the expression of pro-inflammatory genes like COX2 and IL-6.[5] It has also been implicated in Toll-like receptor 2 (TLR2) signaling.[18]
References
- 1. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid-binding protein 5 and PPARbeta/delta are critical mediators of epidermal growth factor receptor-induced carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage programming is regulated by a cooperative interaction between fatty acid binding protein 5 and peroxisome proliferator‐activated receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of Adipocyte Fatty Acid-binding Protein (AFABP) and JAK2: AFABP/aP2 AS A REGULATOR OF JAK2 SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage programming is regulated by a cooperative interaction between fatty acid binding protein 5 and peroxisome proliferator-activated receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 9. Involvement of Fatty Acid Binding Protein 5 and PPARβ/δ in Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid-binding protein 5 (FABP5) regulates cognitive function both by decreasing anandamide levels and by activating the nuclear receptor peroxisome proliferator-activated receptor β/δ (PPARβ/δ) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of the fatty acid binding process of a new FABP from Cherax quadricarinatus by fluorescence intensity, lifetime and anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Basis for Ligand Regulation of the Fatty Acid-binding Protein 5, Peroxisome Proliferator-activated Receptor β/δ (FABP5-PPARβ/δ) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. mdpi.com [mdpi.com]
- 17. Fatty Acid-binding Proteins 1 and 2 Differentially Modulate the Activation of Peroxisome Proliferator-activated Receptor α in a Ligand-selective Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Investigating FABP4/5 in Inflammatory Responses: A Technical Guide for Researchers
November 20, 2025
Executive Summary
Fatty acid-binding proteins 4 and 5 (FABP4 and FABP5) have emerged as critical mediators at the nexus of metabolism and inflammation. Predominantly expressed in adipocytes and macrophages, these intracellular lipid chaperones are implicated in the pathogenesis of a spectrum of inflammatory conditions, including atherosclerosis, psoriasis, inflammatory bowel disease, and metabolic inflammation. Their ability to modulate key inflammatory signaling pathways, such as NF-κB, JNK, and AP-1, has positioned them as attractive therapeutic targets. This technical guide provides an in-depth overview of the role of FABP4 and FABP5 in inflammatory responses, complete with quantitative data from key studies, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to aid researchers and drug development professionals in this burgeoning field.
The Role of FABP4 and FABP5 in Inflammatory Pathologies
FABP4 and FABP5 are intimately involved in orchestrating inflammatory responses within various tissues and cell types. Their dysregulation is a hallmark of several chronic inflammatory diseases.
-
Atherosclerosis: Within the arterial wall, macrophage-derived FABP4 promotes the uptake of oxidized low-density lipoprotein (oxLDL), foam cell formation, and the secretion of pro-inflammatory cytokines, thereby contributing to plaque formation and instability.[1][2][3] Both FABP4 and FABP5 are expressed in macrophages within atherosclerotic plaques.[1][2] Genetic deletion of FABP4 in mice has been shown to protect against atherosclerosis.[1]
-
Psoriasis: FABP5 is significantly upregulated in psoriatic lesions and plays a role in the pathogenesis of this chronic skin condition.[4][5][6][7] It is implicated in mediating the pro-inflammatory effects of saturated fatty acids, which can exacerbate the disease.[7] Inhibition of FABP5 has been shown to ameliorate psoriasis-like symptoms in preclinical models.[4][5]
-
Metabolic Inflammation (Metaflammation): In the context of obesity, FABP4 and FABP5 contribute to the chronic low-grade inflammation that is a key driver of insulin resistance and type 2 diabetes. They modulate inflammatory responses in both adipocytes and macrophages.[1]
-
Inflammatory Bowel Disease (IBD): Emerging evidence suggests a role for FABP5 in the pathogenesis of IBD, with its expression being elevated in the inflamed intestinal mucosa.
Quantitative Data on FABP4/5 in Inflammation
The following tables summarize key quantitative findings from preclinical studies, providing a snapshot of the impact of FABP4/5 modulation on inflammatory outcomes.
Table 1: Effect of FABP5 Inhibition on Psoriasis-Like Inflammation in an Imiquimod (IMQ)-Induced Mouse Model
| Treatment Group | Dosing Regimen | Psoriasis Area and Severity Index (PASI) Score (Day 7) | Key Histopathological Findings | Reference |
| Vehicle | - | Near maximum | Severe hyperkeratosis, parakeratosis, inflammatory infiltration, epidermal acanthosis | [5] |
| ART26.12 | 25 mg/kg, p.o., b.i.d. | Significantly reduced vs. vehicle (p<0.001 on day 7) | Reduced hyperkeratosis, parakeratosis, inflammatory infiltration, epidermal acanthosis | [4][5] |
| ART26.12 | 100 mg/kg, p.o., b.i.d. | Significantly reduced vs. vehicle (p<0.05 on day 7) | Reduced hyperkeratosis, parakeratosis, inflammatory infiltration, epidermal acanthosis | [4][5] |
Table 2: In Vitro Effects of FABP5 Inhibitor ART26.12 on Cytokine-Stimulated Human Epidermis
| Treatment | Concentration | Effect on Psoriasis-Related Gene Expression | Reference |
| Cytokine Mix (IL-17 + IL-22 + TNF) | 3 ng/ml each | Upregulation of innate immunity genes (DEFB4A, S100A7), cytokine markers (IL-8), and reduction of differentiation markers (KRT10) | [4][5] |
| ART26.12 | 3 µM and 10 µM | Reduction in cytokines, chemokines, and markers of keratinocyte proliferation/differentiation | [4] |
Table 3: Effects of the FABP4 Inhibitor BMS309403 on Inflammatory Responses
| Cell Type/Model | Stimulus | BMS309403 Concentration | Outcome | Reference |
| THP-1 Macrophages | LPS | 25 µM | Inhibition of MCP-1 release | [8] |
| C2C12 Myotubes | Saturated Fatty Acids | Not specified | Reduced lipid-induced ER stress and inflammation | [9] |
| Mouse Model of Diabetic Retinopathy | Streptozotocin-induced diabetes | Not specified | Alleviated lipid peroxidation and oxidative stress | [10] |
Table 4: Inflammatory Phenotype of FABP4 and FABP5 Knockout (KO) Mice
| Genotype | Inflammatory Model | Key Findings | Reference |
| FABP4 KO | Carrageenan-induced paw edema | Normal development of edema and hyperalgesia | [11] |
| FABP5 KO | Carrageenan-induced paw edema | Significantly reduced edema and hyperalgesia | [11] |
| FABP5 KO | LPS-induced liver injury | Higher mRNA levels of anti-inflammatory cytokines (IL-10, Arginase, YM-1, Fizz-1) in the liver | [12] |
| FABP4 KO macrophages | LPS stimulation | Attenuated NF-κB signaling and reduced inflammatory cytokine secretion | [13] |
Core Signaling Pathways Involving FABP4/5 in Inflammation
FABP4 and FABP5 exert their pro-inflammatory effects by modulating several key signaling cascades within macrophages and other cell types.
FABP4-Mediated Inflammatory Signaling in Macrophages
FABP4 in macrophages integrates metabolic and inflammatory signals, leading to the activation of pro-inflammatory pathways. Upon stimulation by ligands such as lipopolysaccharide (LPS), FABP4 can potentiate signaling through the JNK and IKK pathways, culminating in the activation of the transcription factors AP-1 and NF-κB, respectively. This leads to the transcription and secretion of a host of pro-inflammatory cytokines including TNF-α, IL-6, and MCP-1. Furthermore, FABP4 has been shown to regulate macrophage redox signaling and inflammasome activation via its control of Uncoupling Protein 2 (UCP2).
Caption: FABP4 signaling in macrophages.
FABP5-Mediated Inflammatory Signaling
FABP5 also plays a significant role in promoting inflammation through various signaling pathways. In the context of psoriasis, FABP5 can mediate the IL-1β/IL-17 signaling axis. It has also been shown to interact with VCP to activate NF-κB signaling. Furthermore, in some contexts, FABP5 can influence T-cell differentiation, promoting a Th17 phenotype.
Caption: FABP5 signaling in inflammation.
Experimental Protocols and Methodologies
This section provides an overview of key experimental protocols for investigating FABP4 and FABP5 in inflammatory responses.
Quantifying FABP4/5 Expression
ELISA is a widely used method for quantifying circulating levels of FABP4 and FABP5 in serum and plasma, as well as their concentrations in cell lysates and culture supernatants.
-
Principle: A sandwich ELISA format is typically employed, where a capture antibody specific to FABP4 or FABP5 is coated onto a microplate. The sample is added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added, and the resulting colorimetric change is proportional to the amount of FABP present.
-
Typical Protocol Outline:
-
Coat a 96-well plate with a capture antibody against human or mouse FABP4/5.
-
Block non-specific binding sites.
-
Add standards and samples (serum, plasma, cell lysate, or supernatant) to the wells.
-
Incubate to allow binding to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a biotinylated detection antibody.
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add TMB substrate and incubate for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
-
Commercial Kits: Several commercial ELISA kits are available for the quantification of human and mouse FABP4 and FABP5 (e.g., from R&D Systems, BioVendor, Invitrogen, RayBiotech).[14][15][16][17]
Caption: Generalized ELISA workflow.
qPCR is used to measure the mRNA expression levels of FABP4 and FABP5 in cells and tissues.
-
Principle: RNA is first reverse-transcribed into cDNA. The cDNA is then amplified in the presence of a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial amount of mRNA.
-
Typical Protocol Outline:
-
Isolate total RNA from cells or tissues.
-
Assess RNA quality and quantity.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions with primers specific for FABP4, FABP5, and a reference gene (e.g., GAPDH, β-actin).
-
Run the qPCR cycling program.
-
Analyze the data using the ΔΔCt method to determine relative gene expression.
-
Western blotting is used to detect and quantify the protein levels of FABP4 and FABP5 in cell and tissue lysates.
-
Principle: Proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with a primary antibody specific to FABP4 or FABP5, followed by a secondary antibody conjugated to an enzyme. A substrate is added to produce a detectable signal.
-
Typical Protocol Outline:
-
Prepare protein lysates from cells or tissues.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against FABP4 or FABP5.
-
Wash the membrane.
-
Incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal.
-
Normalize to a loading control (e.g., β-actin, GAPDH).
-
Localization of FABP4/5 in Tissues
IHC is used to visualize the expression and localization of FABP4 and FABP5 within tissue sections.
-
Principle: A primary antibody specific to FABP4 or FABP5 is used to detect the protein in fixed tissue sections. A secondary antibody conjugated to an enzyme or a fluorophore is then used for visualization.
-
Typical Protocol Outline for Paraffin-Embedded Tissues:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against FABP4 or FABP5 (e.g., rat anti-FABP4 monoclonal antibody at a 1:200 dilution for atherosclerotic plaques).[18]
-
Wash the sections.
-
Incubate with a biotinylated secondary antibody.
-
Wash the sections.
-
Incubate with an avidin-biotin-enzyme complex.
-
Wash the sections.
-
Develop with a chromogenic substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate and mount.
-
Investigating Gene Regulation by FABP4/5
ChIP is a powerful technique to identify the genomic regions to which FABP4 or FABP5-associated transcription factors bind.
-
Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and can be analyzed by qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq).
-
Typical Protocol Outline:
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse cells and isolate nuclei.
-
Shear chromatin by sonication or enzymatic digestion to obtain fragments of 200-1000 bp.
-
Immunoprecipitate chromatin with an antibody against the target transcription factor.
-
Wash the immunoprecipitated complexes.
-
Reverse the cross-links and digest the protein.
-
Purify the DNA.
-
Analyze the DNA by qPCR or sequencing.
-
Conclusion and Future Directions
The compelling body of evidence implicating FABP4 and FABP5 in the inflammatory cascade of numerous diseases underscores their potential as both biomarkers and therapeutic targets. The development of specific and potent small-molecule inhibitors for these proteins is a promising avenue for the treatment of conditions ranging from atherosclerosis to psoriasis. Future research should focus on further elucidating the intricate downstream signaling pathways regulated by FABP4 and FABP5 in different cellular contexts and disease states. Moreover, the translation of preclinical findings into clinical applications will require rigorous investigation into the safety and efficacy of FABP4/5 inhibitors in human subjects. The experimental frameworks and data presented in this guide offer a solid foundation for researchers to advance our understanding of these critical inflammatory mediators and to accelerate the development of novel therapeutics.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ART26.12, an FABP5 Inhibitor, Shows Efficacy in Preclinical Psoriasis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FABP5 inhibitor ART-26.12 exhibits activity in psoriasis models | BioWorld [bioworld.com]
- 6. BioCentury - Inhibiting keratinocyte FABP5 for psoriasis [biocentury.com]
- 7. FABP5 in skin macrophages mediates saturated fat-induced IL-1β signaling in psoriatic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Downregulation of fatty acid binding protein 4 alleviates lipid peroxidation and oxidative stress in diabetic retinopathy by regulating peroxisome proliferator-activated receptor γ-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid–binding protein 5 controls microsomal prostaglandin E synthase 1 (mPGES-1) induction during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acid-binding protein 5 limits the anti-inflammatory response in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FABP4 ELISA Protocol [protocols.io]
- 15. Human FABP4/A-FABP ELISA Kit (EH177RB) - Invitrogen [thermofisher.com]
- 16. Human Fatty acid binding protein 4 (FABP4) Elisa Kit – AFG Scientific [afgsci.com]
- 17. raybiotech.com [raybiotech.com]
- 18. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Evaluation of a Novel Therapeutic Agent (Compound X) in a Mouse Model of Atherosclerosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search for the use of RO6806051 in a mouse model of atherosclerosis did not yield specific experimental data or established protocols. The following application notes and protocols are therefore provided as a general framework for the evaluation of a novel therapeutic agent, referred to as "Compound X," in a preclinical mouse model of atherosclerosis. This guide is based on established methodologies in the field.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to cardiovascular events such as myocardial infarction and stroke. Mouse models that spontaneously develop hypercholesterolemia and atherosclerotic lesions are invaluable tools for understanding the pathophysiology of the disease and for testing the efficacy of novel therapeutic interventions. The most commonly used models are the Apolipoprotein E-deficient (ApoE-/-) and the low-density lipoprotein receptor-deficient (Ldlr-/-) mice.[1][2][3][4][5]
This document provides a detailed protocol for assessing the anti-atherosclerotic potential of a hypothetical therapeutic agent, "Compound X," in an ApoE-/- mouse model. The described workflow includes drug administration, diet-induced atherosclerosis, and subsequent analysis of plaque burden and composition.
Mouse Model Selection
The ApoE-/- mouse is a widely used model for atherosclerosis research.[3][4][5] These mice exhibit delayed lipoprotein clearance, leading to the development of hypercholesterolemia and atherosclerotic lesions, even on a standard chow diet.[3] The progression of atherosclerosis can be significantly accelerated by feeding a high-fat, high-cholesterol "Western-type" diet.[5][6]
Experimental Design and Workflow
A typical experimental design to evaluate the efficacy of Compound X involves the following steps:
-
Animal Acclimatization: Male ApoE-/- mice (8-12 weeks old) are acclimatized for one week.
-
Induction of Atherosclerosis: Mice are fed a Western-type diet (WD) for a specified period (e.g., 12-16 weeks) to induce robust atherosclerotic plaque formation.
-
Treatment with Compound X: During the period of WD feeding, mice are randomly assigned to treatment groups:
-
Vehicle control group
-
Compound X (low dose) group
-
Compound X (high dose) group
-
Positive control (e.g., a known anti-atherosclerotic agent) group
-
-
Monitoring: Body weight and food intake are monitored weekly. Blood samples are collected at baseline and at the end of the study for lipid profile analysis.
-
Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized, and tissues (aorta, heart, blood) are collected for analysis of atherosclerotic plaque burden and composition.
Detailed Experimental Protocols
Animal Husbandry and Diet
-
Animals: Male ApoE-/- mice, 8-12 weeks of age.
-
Housing: Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet: A Western-type diet containing 21% fat and 0.15% cholesterol is used to accelerate atherosclerosis.
Administration of Compound X
-
Formulation: Compound X is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Route of Administration: Oral gavage is a common route for daily administration.
-
Dosage: At least two doses (low and high) should be tested to assess dose-dependent effects.
Plasma Lipid Analysis
-
Blood Collection: Blood is collected from the tail vein or via cardiac puncture at the time of euthanasia.
-
Analysis: Plasma is separated by centrifugation, and total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol levels are measured using commercially available enzymatic kits.
Quantification of Atherosclerotic Lesions
-
Perfuse the mouse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the entire aorta from the heart to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue.
-
Cut the aorta longitudinally and pin it flat on a black wax surface.
-
Stain the aorta with Oil Red O solution to visualize lipid-rich plaques.
-
Capture a digital image of the stained aorta.
-
Quantify the plaque area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).
-
After perfusion, embed the heart in optimal cutting temperature (OCT) compound and freeze.
-
Cryosection the aortic root serially (e.g., 10 µm sections).
-
Stain sections with Oil Red O and hematoxylin to visualize plaque area.
-
Stain adjacent sections with Masson's trichrome to assess collagen content (fibrous cap thickness).
-
Perform immunohistochemistry to identify key cell types within the plaque:
-
Macrophages (e.g., anti-CD68 or anti-Mac-2 antibody)
-
Smooth muscle cells (e.g., anti-α-smooth muscle actin antibody)
-
-
Capture images of the stained sections and quantify the stained areas using image analysis software.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effect of Compound X on Plasma Lipid Profile
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-Cholesterol (mg/dL) | HDL-Cholesterol (mg/dL) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of Compound X on Atherosclerotic Plaque Burden
| Treatment Group | En Face Plaque Area (% of total aorta) | Aortic Root Plaque Area (µm²) | Macrophage Content (% of plaque area) | Smooth Muscle Cell Content (% of plaque area) | Collagen Content (% of plaque area) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Potential Signaling Pathways to Investigate
The development of atherosclerosis involves complex signaling pathways, particularly those related to inflammation and lipid metabolism.[7][8] A common pathway implicated in atherosclerosis is the NF-κB signaling pathway, which drives the expression of pro-inflammatory cytokines and adhesion molecules.[8] A novel therapeutic agent might exert its anti-atherosclerotic effects by modulating such pathways.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the preclinical evaluation of a novel therapeutic agent's efficacy in a mouse model of atherosclerosis. By systematically assessing changes in plasma lipids, atherosclerotic plaque burden, and plaque composition, researchers can gain valuable insights into the potential of new compounds to treat and prevent this widespread cardiovascular disease. Subsequent mechanistic studies can then be designed to elucidate the specific signaling pathways through which the compound exerts its therapeutic effects.
References
- 1. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse models of atherosclerosis and their suitability for the study of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Models for Atherosclerosis Research—Which Is My Line? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Extract of Curcuma zedoaria R. prevents atherosclerosis in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammation and atherosclerosis: signaling pathways and therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Signaling Pathways Involved in the Antiatherosclerotic Effects Produced by Chinese Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO6806051 (Dual FABP4/5 Inhibitor) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO6806051 is a potent dual inhibitor of Fatty Acid Binding Protein 4 (FABP4) and Fatty Acid Binding Protein 5 (FABP5). These intracellular lipid-binding proteins are implicated in a variety of metabolic and inflammatory diseases, as well as in certain types of cancer. FABP4 is primarily expressed in adipocytes and macrophages, while FABP5 is more widely distributed, including in epithelial cells, macrophages, and the central nervous system. Dual inhibition of FABP4 and FABP5 is a promising therapeutic strategy for conditions such as type 2 diabetes, atherosclerosis, non-alcoholic steatohepatitis (NASH), neuropathic pain, and cancer.
These application notes provide a comprehensive overview of suggested protocols for in vivo studies involving this compound, based on publicly available data for other FABP4/5 inhibitors. It is crucial to note that specific dosages and protocols for this compound must be empirically determined, and these guidelines serve as a starting point for experimental design.
Signaling Pathways
FABP4 and FABP5 are involved in intracellular fatty acid trafficking and signaling. Their inhibition can modulate several downstream pathways, including inflammation and lipid metabolism.
Caption: Simplified signaling pathway of FABP4/5 inhibition by this compound.
Data Presentation: In Vivo Dosages of Structurally Similar FABP Inhibitors
The following table summarizes in vivo dosages from studies on other FABP inhibitors, which can serve as a reference for designing studies with this compound.
| Compound | Animal Model | Disease Model | Route of Administration | Dosage | Reference |
| BMS309403 | Rat | Spinal Cord Injury | Intraperitoneal | Not specified | [1] |
| BMS309403 | Mouse | Diet-Induced Obesity | Not specified | Not specified | [2][3] |
| BMS309403 | Mouse | Acute Lung Injury | Not specified | Not specified | [4] |
| BMS309403 | Mouse | Rhabdomyolysis-Induced Acute Kidney Injury | Oral | 30 mg/kg/day | [5] |
| Compound 3 (FABP4/5 inhibitor) | Mouse | Diet-Induced Obesity | Not specified | Lower than BMS309403 | [2][3] |
| D9 and E1 (FABP4/5 inhibitors) | Mouse (ICR and db/db) | Type 2 Diabetes | Not specified | Not specified | [6] |
| SBFI-103 (FABP5 inhibitor) | Mouse (Nude) | Prostate Cancer | Not specified | 20 mg/kg and 40 mg/kg daily | [7] |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram outlines a general workflow for conducting in vivo efficacy studies with this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the efficacy of this compound in improving metabolic parameters in a mouse model of diet-induced obesity.
Animal Model: C57BL/6J mice, 8-10 weeks old.
Methodology:
-
Induction of Obesity: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The final concentration should be determined based on the dose-range finding study.
-
Dose-Range Finding: Conduct a preliminary study to determine the maximum tolerated dose (MTD) of this compound. Administer escalating doses and monitor for signs of toxicity.
-
Study Groups:
-
Group 1: Lean control (standard diet) + Vehicle
-
Group 2: DIO + Vehicle
-
Group 3: DIO + this compound (low dose)
-
Group 4: DIO + this compound (high dose)
-
Group 5: DIO + Positive control (e.g., a known anti-diabetic agent)
-
-
Administration: Administer this compound or vehicle daily via oral gavage for 4-8 weeks.
-
Monitoring:
-
Record body weight and food intake weekly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for analysis of plasma glucose, insulin, triglycerides, and free fatty acids.
-
Harvest tissues (liver, adipose tissue, muscle) for histological analysis and gene expression studies (e.g., qPCR for inflammatory and metabolic markers).
-
Protocol 2: Assessment of this compound in a Mouse Model of Prostate Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model of prostate cancer.[7]
Animal Model: Immunocompromised mice (e.g., nude or SCID), 6-8 weeks old.
Methodology:
-
Cell Culture: Culture a human prostate cancer cell line (e.g., PC-3, LNCaP).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 20 mg/kg)
-
Group 3: this compound (e.g., 40 mg/kg)
-
Group 4: Positive control (e.g., a standard chemotherapy agent)
-
-
Administration: Administer this compound or vehicle daily via a suitable route (e.g., oral gavage or intraperitoneal injection) for a predetermined period (e.g., 21-28 days).
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
Record body weight to monitor for toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight.
-
Perform histological and immunohistochemical analysis of the tumors to assess cell proliferation, apoptosis, and target engagement.
-
Conclusion
This compound, as a dual FABP4/5 inhibitor, holds significant therapeutic potential for a range of diseases. The provided application notes and protocols, derived from studies on similar compounds, offer a foundational framework for designing and executing robust in vivo studies. Researchers should adapt these protocols based on their specific research questions and conduct preliminary studies to establish the optimal dosage and administration route for this compound in their chosen animal models. Careful experimental design and adherence to ethical guidelines are paramount for obtaining reliable and reproducible results.
References
- 1. Fatty Acid-Binding Protein 4 Inhibition Promotes Locomotor and Autonomic Recovery in Rats following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity | Semantic Scholar [semanticscholar.org]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FABP4 inhibitors suppress inflammation and oxidative stress in murine and cell models of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Inhibition of Fatty Acid-Binding Protein 4 (FABP4) Protects Against Rhabdomyolysis-Induced Acute Kidney Injury [frontiersin.org]
- 6. Development of FABP4/5 inhibitors with potential therapeutic effect on type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Preparation of RO6806051 for Cellular Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of RO6806051, a potent dual inhibitor of Fatty Acid Binding Protein 4 (FABP4) and Fatty Acid Binding Protein 5 (FABP5), for use in cellular assays. Proper handling and preparation of this small molecule are critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for creating stock and working solutions, and important considerations for maintaining the integrity of the compound and the health of cell cultures.
Introduction to this compound
This compound is a selective inhibitor of FABP4 and FABP5, intracellular lipid-binding proteins that play key roles in fatty acid trafficking and signaling. Dysregulation of FABP4 and FABP5 has been implicated in various metabolic and inflammatory diseases. By inhibiting these proteins, this compound serves as a valuable tool for investigating the roles of FABP4 and FABP5 in cellular processes such as lipolysis, cytokine release, and the modulation of peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathways.
Compound Specifications
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉ClN₆ | [1] |
| Molecular Weight | 390.88 g/mol | [1] |
| Purity | ≥98% (by HPLC) | [1] |
| Solubility | Soluble in DMSO | [1] |
| Ki for hFABP4 | 0.011 µM | MedChemExpress Product Page |
| Ki for hFABP5 | 0.086 µM | MedChemExpress Product Page |
Experimental Protocols
Materials Required
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Cell culture medium appropriate for the cell line being used
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of this compound Stock Solution (10 mM)
It is recommended to prepare a high-concentration stock solution of this compound in DMSO. A 10 mM stock is standard for many small molecule inhibitors and allows for easy dilution to a wide range of working concentrations.
Calculation for a 10 mM Stock Solution:
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 390.88 g/mol x 1000 mg/g
-
Mass (mg) = 3.9088 mg
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 3.91 mg of this compound powder into the microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for at least 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
This results in a 10 mM stock solution of this compound in DMSO.
Storage of Stock Solution
Proper storage is crucial to maintain the stability and activity of the this compound stock solution.
| Storage Temperature | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Best Practices for Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed tubes, protected from light.
-
The powdered form of this compound should be stored desiccated at 0°C for short-term and -20°C for long-term storage[1].
Preparation of Working Solutions
Working solutions are prepared by diluting the 10 mM stock solution into the appropriate cell culture medium. It is critical to maintain the final DMSO concentration in the cell culture at a non-toxic level, typically below 0.5%, with many cell lines preferring a concentration of 0.1% or lower.
Example: Preparation of a 10 µM Working Solution
-
Perform a serial dilution of the 10 mM stock solution in cell culture medium. It is recommended to perform an intermediate dilution to ensure accuracy.
-
Intermediate Dilution (e.g., to 1 mM):
-
Add 10 µL of the 10 mM this compound stock solution to 90 µL of sterile cell culture medium.
-
Mix thoroughly by gentle pipetting. This creates a 1 mM intermediate solution.
-
-
Final Working Solution (10 µM):
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting. This results in a final working concentration of 10 µM this compound. The final DMSO concentration in this working solution will be 0.1%.
-
Important Considerations for Working Solutions:
-
Always prepare fresh working solutions for each experiment from a frozen stock aliquot.
-
Include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as your experimental wells.
-
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment (e.g., from 0.1 µM to 20 µM) to determine the optimal concentration for your experimental system.
Visualizing the Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound for cellular assays.
Simplified Signaling Pathway of FABP4/5 Inhibition
This diagram illustrates the inhibitory effect of this compound on FABP4 and FABP5 and its potential downstream consequences.
References
Application Notes and Protocols: Investigational Compound RO6806051 in Type 2 Diabetes Research
Introduction
Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction. Current research efforts are focused on the identification of novel therapeutic agents that can effectively manage hyperglycemia and address the underlying pathophysiology of the disease. This document provides a template for application notes and protocols for an investigational compound, RO6806051, for researchers, scientists, and drug development professionals. Due to the absence of publicly available data for "this compound" in the context of type 2 diabetes research, this document serves as a comprehensive template that can be populated with internal experimental data.
Mechanism of Action (Hypothetical)
This compound is hypothesized to be a novel modulator of a key signaling pathway implicated in glucose homeostasis. The following diagram illustrates a potential mechanism of action.
Caption: Hypothetical signaling pathway for this compound's effect on insulin-mediated glucose uptake.
Data Presentation
The following tables provide a template for summarizing quantitative data from key experiments.
Table 1: In Vitro Efficacy of this compound on Glucose Uptake in Adipocytes
| Treatment Group | Concentration (nM) | Glucose Uptake (pmol/min/mg protein) | Fold Change vs. Control |
| Vehicle Control | - | [Enter Data] | 1.0 |
| Insulin (100 nM) | - | [Enter Data] | [Enter Data] |
| This compound | 10 | [Enter Data] | [Enter Data] |
| This compound | 100 | [Enter Data] | [Enter Data] |
| This compound | 1000 | [Enter Data] | [Enter Data] |
| This compound + Insulin | 100 | [Enter Data] | [Enter Data] |
Table 2: Effect of this compound on Insulin Signaling Pathway Proteins
| Target Protein | Treatment Group | Phosphorylation Level (Relative Densitometry Units) | Fold Change vs. Control |
| p-Akt (Ser473) | Vehicle Control | [Enter Data] | 1.0 |
| Insulin (100 nM) | [Enter Data] | [Enter Data] | |
| This compound (100 nM) | [Enter Data] | [Enter Data] | |
| This compound + Insulin | [Enter Data] | [Enter Data] | |
| p-AS160 | Vehicle Control | [Enter Data] | 1.0 |
| Insulin (100 nM) | [Enter Data] | [Enter Data] | |
| This compound (100 nM) | [Enter Data] | [Enter Data] | |
| This compound + Insulin | [Enter Data] | [Enter Data] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: 2-Deoxyglucose (2-DG) Uptake Assay in 3T3-L1 Adipocytes
This protocol measures the rate of glucose uptake in differentiated 3T3-L1 adipocytes following treatment with this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose
-
This compound
-
Insulin
-
Scintillation counter
Procedure:
-
Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.
-
Serum-starve the cells for 2-4 hours in KRH buffer.
-
Pre-treat cells with specified concentrations of this compound or vehicle for the desired time.
-
Stimulate with or without 100 nM insulin for 20 minutes.
-
Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]glucose.
-
After 5 minutes, terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1% SDS.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
Caption: Experimental workflow for the 2-Deoxyglucose (2-DG) uptake assay.
Protocol 2: Western Blot Analysis of Insulin Signaling Proteins
This protocol is used to assess the phosphorylation status of key proteins in the insulin signaling pathway.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-AS160, anti-AS160)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat differentiated 3T3-L1 adipocytes with this compound and/or insulin as described in the glucose uptake assay.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to total protein levels.
Caption: Workflow for Western blot analysis of insulin signaling proteins.
Application Notes and Protocols for Testing Novel Anti-inflammatory Compounds in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages are pivotal cells in the innate immune system, orchestrating both the initiation and resolution of inflammation.[1][2] Dysregulation of macrophage activity is a hallmark of many chronic inflammatory diseases. Consequently, modulating macrophage function presents a promising therapeutic strategy. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce a pro-inflammatory M1 phenotype in vitro.[3][4][5] This triggers the release of inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][6][7]
This document provides a comprehensive protocol for testing the efficacy of a hypothetical anti-inflammatory compound, designated here as Compound X (to be replaced with the specific compound of interest, such as RO6806051, once its identity and mechanism are known), in a well-established in vitro model of macrophage inflammation. The protocol details the induction of inflammation in a macrophage cell line using LPS and the subsequent quantification of key inflammatory markers to assess the anti-inflammatory potential of the test compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory properties of a test compound on macrophages.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of a test compound.
Signaling Pathways in Macrophage Inflammation
LPS stimulation of macrophages primarily occurs through Toll-like receptor 4 (TLR4).[4][8] This initiates a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3][4][8] These transcription factors then drive the expression of pro-inflammatory genes, resulting in the production and secretion of cytokines. A potential anti-inflammatory compound could target various points in this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrophages: shapes and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Kits - Creative Biolabs [macrophage.creative-biolabs.com]
- 7. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development of RO6806051
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO6806051 is a potent dual inhibitor of Fatty Acid Binding Protein 4 (FABP4) and Fatty Acid Binding Protein 5 (FABP5).[1][2] These proteins are intracellular lipid chaperones implicated in various metabolic and inflammatory diseases. The development of robust in vitro assays is crucial for the characterization of this compound and other novel FABP inhibitors. These application notes provide detailed protocols for both biochemical and cell-based assays to determine the potency and cellular activity of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a reference compound, BMS309403.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | hFABP4 | Biochemical | Kᵢ | 0.011 µM | [1][2] |
| hFABP5 | Biochemical | Kᵢ | 0.086 µM | [1][2] | |
| BMS309403 | hFABP4 | Biochemical | Kᵢ | <2 nM | [3] |
| hFABP3 | Biochemical | Kᵢ | 250 nM | [3] | |
| hFABP5 | Biochemical | Kᵢ | 350 nM | [3] |
Signaling Pathway
Fatty acid binding proteins (FABPs) are intracellular proteins that bind to fatty acids and other lipophilic substances, facilitating their transport to various cellular compartments, including the nucleus where they can modulate gene expression through receptors like PPARs. Inhibition of FABP4 and FABP5 can therefore interfere with lipid signaling and inflammatory pathways.
FABP4/5 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Biochemical Assay: Competitive Fluorescence Polarization Assay
This assay measures the binding affinity of this compound to FABP4 and FABP5 by quantifying its ability to displace a fluorescent probe from the protein's binding pocket. A decrease in fluorescence polarization indicates displacement of the probe by the inhibitor.
Experimental Workflow:
Workflow for the Competitive Fluorescence Polarization Assay.
Materials:
-
Recombinant human FABP4 and FABP5 protein
-
1-Anilinonaphthalene-8-sulfonic acid (1,8-ANS) fluorescent probe
-
This compound
-
BMS309403 (positive control)
-
Assay Buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)
-
384-well black, non-binding surface microplates
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 1,8-ANS in a suitable solvent (e.g., DMSO) and dilute it in assay buffer to the desired final concentration (e.g., 500 nM).
-
Prepare stock solutions of this compound and BMS309403 in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve.
-
Dilute recombinant FABP4 and FABP5 proteins to the desired final concentration (e.g., 3 µM) in assay buffer.
-
-
Assay Procedure:
-
To each well of a 384-well plate, add the FABP protein and the 1,8-ANS probe.
-
Incubate the plate at room temperature for 20 minutes in the dark to allow for protein-probe binding.
-
Add the serially diluted this compound, BMS309403, or vehicle control (assay buffer with DMSO) to the wells.
-
Incubate the plate for an additional 30 minutes at room temperature in the dark to allow the competition reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) filters for 1,8-ANS.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.
-
Cell-Based Assay: Inhibition of Lipolysis in 3T3-L1 Adipocytes
This assay assesses the functional effect of this compound on adipocyte biology by measuring its ability to inhibit stimulated lipolysis. Lipolysis is quantified by measuring the amount of glycerol released into the cell culture medium.
Experimental Workflow:
Workflow for the 3T3-L1 Adipocyte Lipolysis Assay.
Materials:
-
3T3-L1 preadipocytes
-
Cell culture reagents for differentiation into adipocytes
-
This compound
-
Isoproterenol (lipolysis inducer)
-
Glycerol assay kit (colorimetric)
-
96-well cell culture plates
Protocol:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in a 96-well plate and differentiate them into mature adipocytes following a standard protocol. This typically involves treating confluent cells with a cocktail of insulin, dexamethasone, and IBMX.
-
-
Inhibitor Treatment:
-
Once the adipocytes are mature, wash the cells and replace the medium with a low-serum or serum-free medium.
-
Add serial dilutions of this compound or a vehicle control to the wells and incubate for a predetermined time (e.g., 1-2 hours).
-
-
Stimulation of Lipolysis:
-
Glycerol Measurement:
-
Collect the cell culture supernatant from each well.
-
Measure the glycerol concentration in the supernatant using a commercially available colorimetric glycerol assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of isoproterenol-stimulated glycerol release for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Cell-Based Assay: Inhibition of MCP-1 Secretion in THP-1 Macrophages
This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit the secretion of the pro-inflammatory chemokine MCP-1 from stimulated macrophages.
Experimental Workflow:
Workflow for the THP-1 Macrophage MCP-1 Secretion Assay.
Materials:
-
THP-1 monocytes
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
This compound
-
Lipopolysaccharide (LPS)
-
Human MCP-1 ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes and differentiate them into macrophages by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.[7]
-
-
Inhibitor Treatment:
-
After differentiation, wash the cells and replace the medium.
-
Add serial dilutions of this compound or a vehicle control to the wells and incubate for a predetermined time (e.g., 1-2 hours).
-
-
Stimulation of Inflammation:
-
Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response and MCP-1 secretion.
-
Incubate the plate for 6-24 hours at 37°C.
-
-
MCP-1 Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition of LPS-induced MCP-1 secretion for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis for Ligand Regulation of the Fatty Acid-binding Protein 5, Peroxisome Proliferator-activated Receptor β/δ (FABP5-PPARβ/δ) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. raybiotech.com [raybiotech.com]
Application Notes and Protocols: Studying the Effects of RO6806051 on Adipocyte Lipolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipolysis, the metabolic process of breaking down triglycerides into glycerol and free fatty acids, is a critical pathway in energy homeostasis, primarily occurring in adipocytes. Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease. Fatty Acid Binding Proteins 4 and 5 (FABP4 and FABP5) are intracellular lipid chaperones highly expressed in adipocytes that play a significant role in regulating lipolysis and subsequent fatty acid trafficking. RO6806051 has been identified as a potent dual inhibitor of FABP4 and FABP5, with Kᵢ values of 0.011 µM for human FABP4 and 0.086 µM for human FABP5[1]. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on adipocyte lipolysis.
Mechanism of Action of this compound in Adipocyte Lipolysis
FABP4 and FABP5 are key regulators of adipocyte lipolysis. FABP4 directly interacts with and activates Hormone-Sensitive Lipase (HSL), a rate-limiting enzyme in the lipolytic cascade[1][2][3][4]. Overexpression of FABP5 has been shown to enhance both basal and hormone-stimulated lipolysis[1][5][6]. By inhibiting FABP4 and FABP5, this compound is hypothesized to reduce lipolysis by preventing the activation of HSL and potentially interfering with the trafficking of fatty acids that may act as signaling molecules to further modulate lipolytic activity. Studies with other FABP4/5 inhibitors have demonstrated a reduction in both basal and isoproterenol-stimulated lipolysis in adipocyte cell lines and primary human adipocytes[7][8][9].
Data Presentation: Efficacy of FABP4/5 Inhibition on Adipocyte Lipolysis
The following tables summarize the quantitative data on the effects of FABP4/5 inhibitors on lipolysis in different adipocyte models. This data can serve as a reference for expected outcomes when using this compound.
Table 1: Effect of FABP4/5 Inhibitors on Basal Lipolysis in 3T3-L1 Adipocytes [7][9]
| Compound | Concentration (µM) | Inhibition of Glycerol Release (%) |
| Compound 2 | 10 | ~40% |
| BMS309403 | 10 | ~35% |
| Rosiglitazone (control) | 2 | ~25% |
Table 2: Effect of FABP4/5 Inhibitors on Isoproterenol-Stimulated Lipolysis in 3T3-L1 Adipocytes [7][9]
| Compound | Concentration (µM) | Reduction in Glycerol Release |
| Compound 2 | 10 | Apparent Reduction |
| Compound 3 | 10 | Apparent Reduction |
| BMS309403 | 10 | Apparent Reduction |
Table 3: Dose-Response of FABP4/5 Inhibitors on Isoproterenol-Stimulated Lipolysis in Primary Human Adipocytes [7][9]
| Compound | IC₅₀ (µM) for Glycerol Release Inhibition |
| Compound 2 | ~1 |
| BMS309403 | ~5 |
| Niacin (control) | ~0.01 |
Mandatory Visualizations
Caption: Signaling pathway of adipocyte lipolysis and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effects of this compound on adipocyte lipolysis.
Experimental Protocols
Cell Culture and Differentiation of 3T3-L1 Adipocytes
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum
-
Differentiation Medium I (DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 1 µg/mL insulin)
-
Differentiation Medium II (DMEM, 10% FBS, 1 µg/mL insulin)
-
Maintenance Medium (DMEM, 10% FBS)
Protocol:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until confluent.
-
Two days post-confluency, induce differentiation by replacing the medium with Differentiation Medium I.
-
After 48 hours, replace the medium with Differentiation Medium II.
-
After another 48 hours, switch to Maintenance Medium.
-
Replenish the Maintenance Medium every 2-3 days. Mature adipocytes with visible lipid droplets will be ready for experiments between days 8 and 12 of differentiation.
In Vitro Lipolysis Assay
Materials:
-
Differentiated 3T3-L1 adipocytes or primary human adipocytes
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% BSA, pH 7.4
-
This compound stock solution (in DMSO)
-
Isoproterenol (lipolytic agonist)
-
Glycerol Assay Kit
-
Free Fatty Acid (FFA) Assay Kit
Protocol:
-
Wash differentiated adipocytes twice with warm PBS.
-
Pre-incubate the cells with serum-free DMEM for 2 hours to establish basal conditions.
-
Wash the cells again with warm PBS and then add KRBH buffer containing 2% BSA.
-
Add this compound at desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) to the respective wells. Incubate for 30 minutes at 37°C.
-
To stimulate lipolysis, add isoproterenol (e.g., 10 µM final concentration) to the appropriate wells. For basal lipolysis measurement, add vehicle.
-
Incubate for 1-2 hours at 37°C.
-
Collect the incubation medium for the measurement of glycerol and FFA release.
-
Quantify glycerol and FFA concentrations using commercially available colorimetric or fluorometric assay kits according to the manufacturer's instructions.
Western Blot Analysis of Key Lipolytic Proteins
Materials:
-
Cell lysates from the lipolysis assay
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-HSL (Ser660), anti-HSL, anti-ATGL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After collecting the medium for lipolysis assays, wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the effects of the FABP4/5 dual inhibitor, this compound, on adipocyte lipolysis. The provided methodologies, from cell culture to detailed biochemical assays, coupled with the expected data outcomes and signaling pathway visualizations, will aid researchers in designing and executing robust experiments to elucidate the therapeutic potential of targeting FABP4 and FABP5 in metabolic diseases.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 4. Fatty acid-binding protein-hormone-sensitive lipase interaction. Fatty acid dependence on binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knockdown of FABP5 mRNA decreases cellular cholesterol levels and results in decreased apoB100 secretion and triglyceride accumulation in ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Investigating Insulin Resistance with RO6806051: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance is a core pathophysiological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues to the hormone insulin. RO6806051 is believed to be an investigational compound belonging to the class of Fibroblast Growth Factor 21 (FGF21) analogs. FGF21 is an endocrine hormone that plays a crucial role in regulating glucose and lipid metabolism.[1] Analogs of FGF21 are being actively explored as therapeutic agents for metabolic disorders due to their potential to improve insulin sensitivity, reduce body weight, and ameliorate dyslipidemia.[1][2] This document provides detailed application notes and protocols for researchers investigating the effects of this compound, as a presumed FGF21 analog, on insulin resistance.
Mechanism of Action: The FGF21 Signaling Pathway
FGF21 exerts its effects by binding to a receptor complex consisting of an FGF receptor (primarily FGFR1c) and a co-receptor, β-Klotho. This binding activates downstream signaling cascades that mediate the metabolic benefits of FGF21. The key pathways involved in improving insulin sensitivity include:
-
Modulation of the mTORC1 Pathway: In the liver, FGF21 has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism. This inhibition can lead to improved hepatic insulin sensitivity.
-
Activation of the AMPK Pathway: FGF21 can activate AMP-activated protein kinase (AMPK), a critical energy sensor in cells. AMPK activation enhances glucose uptake and fatty acid oxidation, contributing to improved insulin action.
-
Increased GLUT1 Expression: FGF21 has been demonstrated to increase the expression of Glucose Transporter 1 (GLUT1), a protein responsible for basal glucose uptake into cells, thereby enhancing glucose disposal from the bloodstream.
Preclinical and Clinical Data Summary for FGF21 Analogs
Numerous preclinical and clinical studies have highlighted the therapeutic potential of FGF21 analogs in the context of insulin resistance and related metabolic disorders. While specific data for this compound is not publicly available, the findings for other FGF21 analogs provide a strong rationale for its investigation. Recent developments include Roche's acquisition of 89bio, which is developing pegozafermin, a long-acting FGF21 analog, for metabolic dysfunction-associated steatohepatitis (MASH).[3][4][5]
Table 1: Summary of Preclinical (Animal Model) Data for FGF21 Analogs in Insulin Resistance
| Parameter | Animal Model | Treatment Details | Key Findings |
| Glucose Homeostasis | Diet-induced obese mice | Chronic administration | Improved glucose tolerance, reduced fasting glucose and insulin levels |
| Insulin Sensitivity | ob/ob mice, Zucker diabetic fatty rats | Systemic infusion | Enhanced hepatic and peripheral insulin sensitivity (measured by hyperinsulinemic-euglycemic clamp) |
| Lipid Metabolism | Non-human primates | Subcutaneous injection | Reduced plasma triglycerides, LDL-cholesterol, and liver fat content |
| Body Weight | Diet-induced obese mice | Long-term treatment | Significant reduction in body weight and adiposity |
Table 2: Summary of Clinical Trial Data for FGF21 Analogs (e.g., Pegozafermin, LY2405319) in Metabolic Diseases
| Parameter | Population | Treatment Details | Key Findings |
| Glycemic Control | Patients with type 2 diabetes | Weekly/bi-weekly injections | Modest reductions in fasting glucose and HbA1c, significant reductions in fasting insulin |
| Lipid Profile | Patients with dyslipidemia | Various dosing regimens | Significant reductions in triglycerides and LDL-cholesterol; increases in HDL-cholesterol |
| Liver Fat | Patients with MASH | Phase 2/3 trials | Significant reductions in liver fat content and improvements in markers of liver fibrosis |
| Body Weight | Obese individuals | Clinical trials | Variable but often modest reductions in body weight |
Experimental Protocols
In Vitro Assessment of Insulin Sensitivity
Objective: To determine the direct effect of this compound on glucose uptake and insulin signaling in cultured cells.
Cell Lines:
-
3T3-L1 Adipocytes: A widely used model for studying adipocyte differentiation and metabolism.
-
HepG2 Hepatocytes: A human liver cell line suitable for investigating hepatic insulin action.
-
C2C12 Myotubes: A mouse myoblast cell line that can be differentiated into myotubes to model skeletal muscle insulin sensitivity.
Protocol 1: Glucose Uptake Assay
-
Cell Culture and Differentiation: Culture and differentiate the chosen cell line according to standard protocols to induce an insulin-responsive phenotype.
-
Induction of Insulin Resistance (Optional): To model insulin resistance, cells can be pre-treated with agents such as high concentrations of insulin, palmitate, or dexamethasone.
-
This compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours).
-
Serum Starvation: Serum-starve the cells for 2-4 hours to reduce basal glucose uptake.
-
Insulin Stimulation: Stimulate the cells with a submaximal concentration of insulin (e.g., 100 nM) for 30 minutes.
-
Glucose Uptake Measurement: Add 2-deoxy-[³H]-glucose or a fluorescent glucose analog and incubate for a short period (e.g., 10 minutes).
-
Lysis and Scintillation Counting/Fluorescence Reading: Lyse the cells and measure the amount of internalized labeled glucose.
-
Data Analysis: Normalize glucose uptake to total protein content and compare the effects of this compound treatment with vehicle controls.
In Vivo Assessment of Insulin Sensitivity
Objective: To evaluate the effect of this compound on whole-body and tissue-specific insulin sensitivity in animal models.
Animal Models:
-
Diet-Induced Obese (DIO) Mice or Rats: A common model that recapitulates many features of human metabolic syndrome.
-
Genetically Obese/Diabetic Models (e.g., ob/ob, db/db mice, Zucker rats): These models exhibit severe insulin resistance.
Protocol 2: Hyperinsulinemic-Euglycemic Clamp
This is the gold standard for assessing insulin sensitivity in vivo.
-
Animal Preparation: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allow for recovery.
-
Fasting: Fast the animals overnight prior to the clamp procedure.
-
Basal Period: Infuse a tracer (e.g., [3-³H]-glucose) to measure basal glucose turnover.
-
Clamp Period:
-
Begin a continuous infusion of insulin at a constant rate.
-
Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).
-
Continue the tracer infusion to measure glucose turnover during the clamp.
-
-
Blood Sampling: Collect blood samples at regular intervals to monitor blood glucose and adjust the glucose infusion rate accordingly.
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. Tracer data can be used to calculate tissue-specific glucose uptake and hepatic glucose production.
Protocol 3: Insulin Tolerance Test (ITT)
A simpler, less invasive method to assess insulin sensitivity.
-
Fasting: Fast the animals for a short period (e.g., 4-6 hours).
-
Baseline Blood Sample: Collect a blood sample for baseline glucose measurement.
-
Insulin Injection: Administer a bolus of insulin intraperitoneally.
-
Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) to monitor the decline in blood glucose.
-
Data Analysis: Calculate the rate of glucose disappearance or the area under the curve (AUC) as an index of insulin sensitivity.
Visualizations
Caption: FGF21 Analog Signaling Pathway in Insulin Sensitivity.
Caption: Workflow for In Vitro Glucose Uptake Assay.
Caption: Workflow for In Vivo Insulin Sensitivity Assessment.
References
- 1. Fibroblast Growth Factor 21 Analogs for Treating Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of FGF21 analogs for the treatment of metabolic disorders: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. roche.com [roche.com]
- 4. pharmexec.com [pharmexec.com]
- 5. biopharmadive.com [biopharmadive.com]
Application of RO6806051 in Oncology Research: Information Not Available
Extensive searches for "RO6806051" in the context of oncology research, including its mechanism of action, preclinical studies, and clinical trials, did not yield any specific information. The identifier "this compound" does not appear in the currently available scientific literature or clinical trial databases related to oncology.
Therefore, it is not possible to provide detailed Application Notes, Protocols, data tables, or diagrams as requested. The core requirements of the prompt, including data presentation, experimental protocols, and visualizations of signaling pathways, are entirely dependent on the availability of research data for this specific compound, which is currently absent from the public domain.
Researchers, scientists, and drug development professionals seeking information on novel therapeutic agents in oncology are encouraged to consult public databases such as PubMed, ClinicalTrials.gov, and major oncology conference proceedings for the most current and validated research findings. Should "this compound" be a newly emerging compound or a code name not yet publicly disclosed, information may become available in the future through scientific publications or presentations by the developing organization.
Troubleshooting & Optimization
Technical Support Center: Optimizing Concentration for Experimental Compounds
Disclaimer: Information regarding the specific compound "RO6806051" is not publicly available. Therefore, this guide provides a general framework for optimizing the experimental concentration of a novel research compound, referred to herein as "Compound X." The principles and protocols described are based on standard laboratory practices for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Compound X in a new cell-based assay?
A1: For a novel compound with unknown potency, a wide concentration range should be tested initially. A common strategy is to perform a dose-response curve starting from a high concentration (e.g., 10 µM or 100 µM) and performing serial dilutions down to the picomolar or nanomolar range. This initial experiment will help determine the potency of Compound X, often expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
Q2: How do I choose the appropriate concentration range for my specific cell line and assay?
A2: The optimal concentration range is cell line and assay-dependent. It is recommended to perform a literature search for similar compounds or target pathways to get a preliminary idea. However, empirical determination is crucial. A broad dose-response experiment, as mentioned in Q1, is the best starting point. Factors to consider include the expression level of the target protein in your cell line and the sensitivity of your assay readout.
Q3: How long should I incubate my cells with Compound X?
A3: The incubation time depends on the biological question you are asking and the mechanism of action of Compound X. For signaling pathway studies, short incubation times (minutes to hours) may be sufficient to observe changes in protein phosphorylation or other early events. For assays measuring cell viability, proliferation, or apoptosis, longer incubation times (24 to 72 hours) are typically required. A time-course experiment is recommended to determine the optimal incubation period.
Q4: What are the common sources of variability in determining the optimal concentration of Compound X?
A4: Variability can arise from several sources, including:
-
Cell passage number and health: Use cells with a consistent and low passage number, and ensure they are healthy and in the logarithmic growth phase.
-
Reagent consistency: Use the same batch of Compound X, media, and other reagents whenever possible.
-
Experimental technique: Pipetting errors and inconsistencies in cell seeding density can significantly impact results.
-
Compound stability: Ensure Compound X is properly stored and is stable in your culture media for the duration of the experiment.
Troubleshooting Guide
Problem 1: I am not observing any effect of Compound X, even at high concentrations.
| Possible Cause | Suggested Solution |
| Compound Inactivity | Verify the identity and purity of Compound X. Confirm its solubility in the vehicle (e.g., DMSO) and culture medium. |
| Low Target Expression | Confirm that your chosen cell line expresses the target of Compound X at a sufficient level using techniques like Western blotting or qPCR. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive to the effects of Compound X. Consider using a more direct or sensitive readout of target engagement or pathway modulation. |
| Insufficient Incubation Time | The effect of Compound X may be time-dependent. Perform a time-course experiment to determine the optimal incubation period. |
Problem 2: I am observing high levels of cell death at all tested concentrations of Compound X.
| Possible Cause | Suggested Solution |
| Cytotoxicity | Compound X may be cytotoxic at the tested concentrations. Expand the dose-response curve to include much lower concentrations (nanomolar or picomolar range). |
| Vehicle Toxicity | The vehicle (e.g., DMSO) used to dissolve Compound X may be toxic to the cells at the final concentration. Ensure the final vehicle concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| Contamination | Check for contamination in your cell culture or reagents. |
Experimental Protocols
Protocol 1: Determining the EC50/IC50 of Compound X using a Cell Viability Assay
This protocol provides a general method for determining the dose-response curve and the EC50 or IC50 of Compound X using a commercially available cell viability assay (e.g., MTT, MTS, or a luminescent ATP-based assay).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., DMSO)
-
96-well clear or opaque-walled plates (depending on the assay)
-
Cell viability assay reagent
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of Compound X in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a vehicle-only control and a no-treatment control.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of Compound X.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) in a cell culture incubator.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability assay. This typically involves adding the reagent to each well and incubating for a specific time.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle-only control (set to 100%).
-
Plot the normalized response versus the log of the Compound X concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 or IC50 value.
-
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated from a dose-response experiment.
| Compound X Concentration (µM) | Normalized Cell Viability (%) |
| 100 | 5.2 |
| 33.3 | 8.1 |
| 11.1 | 15.6 |
| 3.7 | 35.4 |
| 1.2 | 50.1 |
| 0.4 | 75.3 |
| 0.14 | 92.8 |
| 0.046 | 98.2 |
| 0.015 | 99.1 |
| 0 (Vehicle) | 100 |
Visualizations
Caption: Hypothetical signaling pathway for Compound X.
Caption: Experimental workflow for determining EC50/IC50.
Caption: Troubleshooting decision tree for no observed effect.
Technical Support Center: FABP Inhibitor Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Fatty Acid-Binding Protein (FABP) inhibitor assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during FABP inhibitor assays, offering potential causes and solutions in a direct question-and-answer format.
Fluorescence-Based Assays
Question 1: Why is my background fluorescence high in my fluorescence displacement assay?
High background fluorescence can mask the true signal from your assay, leading to a poor signal-to-noise ratio.[1] Several factors can contribute to this issue.
Troubleshooting Steps:
-
Autofluorescence: Check for autofluorescence from your test compounds, buffer components, or microplates. Run a control plate with all components except the fluorescent probe to assess background levels.
-
Nonspecific Binding: The fluorescent probe or test compounds may bind nonspecifically to the assay plate or other proteins.[1] Consider using low-binding plates and optimizing blocking agents in your assay buffer.
-
Probe Concentration: The concentration of the fluorescent probe might be too high. Titrate the probe to find the optimal concentration that provides a good signal window without excessive background.
-
Light Exposure: Fluorescent probes are often light-sensitive.[2] Protect your reagents and assay plates from light as much as possible to prevent photobleaching and increased background.
-
Reagent Contamination: Ensure all buffers and reagents are free from fluorescent contaminants.[1]
Question 2: I am observing a very low or no signal in my assay. What are the possible reasons?
A weak or absent signal can prevent the accurate determination of inhibitor potency.[3]
Troubleshooting Steps:
-
Inactive Reagents: Confirm the activity of your FABP protein and fluorescent probe. Improper storage or handling can lead to degradation.[3]
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorescent probe being used.[2] A slight shift of up to 10 nm may be acceptable for some readers if the optimal wavelengths are unavailable.[2]
-
Suboptimal Reagent Concentrations: The concentration of the FABP protein or the fluorescent probe may be too low.[3] Titrate these reagents to determine the optimal concentrations for a robust signal.
-
Incubation Times: Incubation times for protein-probe binding or inhibitor displacement may be insufficient.[3] Optimize incubation times to ensure the reaction has reached equilibrium.
-
Instrument Settings: Ensure the gain settings on the fluorescence plate reader are appropriate to detect the signal.[2]
Question 3: My dose-response curve is flat or shows poor inhibition, even with known inhibitors. What should I do?
This can be a frustrating issue that points to several potential problems with the assay setup.
Troubleshooting Steps:
-
Inhibitor Solubility: Your test compounds may have poor solubility in the assay buffer. Visually inspect for precipitation and consider using a co-solvent like DMSO. However, be mindful that high concentrations of organic solvents can interfere with the assay. It is recommended to keep the final concentration of organic solvents low (e.g., 5-10%).[2]
-
Inhibitor Degradation: Ensure your inhibitor stock solutions are fresh and have been stored correctly.
-
Incorrect Inhibitor Concentrations: Double-check your serial dilutions to ensure the inhibitor concentrations are accurate.
-
Assay Conditions: Factors such as pH and ionic strength of the assay buffer can influence protein-ligand interactions. Ensure your buffer conditions are optimal for the specific FABP isoform you are studying.[4][5]
Question 4: I am seeing a high degree of variability between replicate wells. How can I improve my assay precision?
High variability can make it difficult to obtain reliable and reproducible data.[1]
Troubleshooting Steps:
-
Pipetting Accuracy: Inconsistent pipetting is a major source of variability.[1] Ensure your pipettes are calibrated and use proper pipetting techniques. Pre-wetting pipette tips before dispensing can improve accuracy.[2]
-
Mixing: Ensure thorough mixing of all components in the assay wells without introducing bubbles.
-
Edge Effects: Evaporation from the outer wells of a microplate can lead to "edge effects." Consider not using the outermost wells for data analysis or filling them with buffer to minimize evaporation.
-
Temperature Control: Maintain a consistent temperature throughout the assay, as temperature fluctuations can affect binding kinetics.
Cell-Based Assays (e.g., Cellular Lipolysis Assay)
Question 5: My cell-based lipolysis assay shows inconsistent results. What could be the problem?
Cell-based assays introduce biological variability, which needs to be carefully controlled.
Troubleshooting Steps:
-
Cell Health and Density: Ensure your adipocytes are healthy, properly differentiated, and seeded at a consistent density.[1] Unhealthy or dying cells can lead to inconsistent results.[1]
-
Reagent Quality: Use high-quality lipolytic agents (e.g., isoproterenol) and ensure that the glycerol or free fatty acid quantification kits are not expired.[6]
-
Treatment Times: Optimize the pre-treatment time with the inhibitor and the stimulation time with the lipolytic agent.[6]
-
Serum Presence: Components in serum can interfere with the assay. Consider performing the assay in a serum-free medium if possible.
Experimental Protocols & Data
Fluorescence Displacement Assay Protocol
This is a widely used in vitro method to determine the binding affinity of test compounds for FABPs.[6]
Principle: A fluorescent probe binds to the FABP, resulting in a high fluorescence signal. An unlabeled inhibitor competes for the same binding pocket, displacing the fluorescent probe and causing a decrease in fluorescence.[6]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 10X FABP Assay Buffer (e.g., 300 mM Tris-HCl, 1 M NaCl, pH 7.6). Dilute to 1X with HPLC-grade water for use.[4][5]
-
Reconstitute recombinant human FABP protein to a stock concentration in 1X Assay Buffer.
-
Prepare a stock solution of a fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or 12-NBD Stearate) in an appropriate solvent like ethanol or DMSO.[6]
-
Prepare serial dilutions of test compounds and a known positive control inhibitor (e.g., arachidonic acid) in the desired solvent.[4][5]
-
-
Assay Procedure (96-well format):
-
Add 1X Assay Buffer to each well.
-
Add the FABP protein solution to each well (final concentration typically in the low µM range, e.g., 3 µM). For blank wells, add only the assay buffer.[4][5]
-
Add the fluorescent probe to each well (final concentration typically in the nM range, e.g., 500 nM).[4][5]
-
Add the serially diluted test compounds or controls to the appropriate wells. The final volume in all wells should be consistent (e.g., 100 µL).[2]
-
Incubate the plate at room temperature (e.g., 25°C) for a set period (e.g., 10-20 minutes) to allow the reaction to reach equilibrium. Protect the plate from light.[2][4][5]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.[6]
-
Subtract the background fluorescence from the blank wells.
-
Calculate the percentage of probe displacement for each inhibitor concentration.
-
Plot the percentage of displacement against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[6]
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[6]
-
Quantitative Data Summary
The following table summarizes reported binding affinities for various FABP inhibitors, providing a reference for expected potencies.
| FABP Isoform | Inhibitor | Assay Type | Reported Affinity (K_i or IC_50) |
| FABP4 | BMS-309403 | Fluorescence Displacement (ANS) | K_i < 2 nM |
| FABP5 | BMS-309403 | Fluorescence Displacement (ANS) | K_i = 250 nM |
| FABP3 | BMS-309403 | Fluorescence Displacement (ANS) | K_i = 350 nM |
| FABP5 | SBFI-26 | Fluorescence Displacement | K_i = 0.86 ± 0.18 µM |
| FABP5 | STK-0 | Fluorescence Displacement | K_i = 5.53 ± 0.89 µM |
| FABP5 | STK-15 | Fluorescence Displacement | IC_50 = 1.40 µM |
| FABP4 | FABP4-IN-3 | Not Specified | K_i = 25 ± 3 nM |
| FABP3 | FABP4-IN-3 | Not Specified | K_i = 15.03 µM |
Table 1: Comparative binding affinities of selected FABP inhibitors.[4][5][7][8]
Visual Guides
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for a fluorescence displacement assay and a simplified signaling pathway involving FABPs.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the in vivo Bioavailability of RO6806051
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of RO6806051, a potent dual inhibitor of fatty acid binding proteins 4 and 5 (FABP4/5). The following sections offer structured guidance to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound shows low plasma exposure despite its reported good ADME properties. What are the potential causes?
A1: Low plasma exposure, or poor bioavailability, can stem from several factors even for compounds with generally favorable ADME characteristics. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal fluids, which is a rate-limiting step for absorption.
-
Low Permeability: The compound may not be effectively transported across the intestinal epithelium into the bloodstream.
-
First-Pass Metabolism: The compound, after absorption, may be extensively metabolized in the liver before it reaches systemic circulation.
-
Instability: The compound could be degrading in the harsh environment of the gastrointestinal tract.
Q2: How can I improve the solubility of this compound for my oral dosing experiments?
A2: Enhancing the solubility of a compound is a critical first step to improving its oral bioavailability. Several formulation strategies can be employed.[1][2][3] These can be broadly divided into physical and chemical modification techniques.
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance.
-
Chemical Modifications: These approaches involve altering the chemical environment of the drug.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.
-
Co-solvents: Using a mixture of solvents can improve the solubility of poorly soluble drugs.
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[3]
-
Q3: What are lipid-based formulations and could they be suitable for this compound?
A3: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent strategy for improving the oral bioavailability of lipophilic drugs.[3] These systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.
This approach can be beneficial for this compound by:
-
Keeping the drug in a solubilized state.
-
Enhancing its absorption through the intestinal lymphatic pathway, which can help bypass first-pass metabolism in the liver.[2][3]
Troubleshooting Guide
Issue: High variability in plasma concentrations of this compound between individual animals.
Possible Cause & Solution:
-
Cause: This variability can be due to inconsistent dissolution of the compound in the gut.
-
Troubleshooting Steps:
-
Formulation Check: Ensure the formulation is homogenous and the drug is uniformly dispersed.
-
Particle Size Analysis: If using a suspension, verify the particle size distribution is consistent across batches.
-
Consider a Solubilized Formulation: Switching to a solution-based or lipid-based formulation can provide more consistent absorption.
-
Issue: The half-life of this compound is very short in your animal model.
Possible Cause & Solution:
-
Cause: Rapid metabolism is a likely cause for a short half-life.
-
Troubleshooting Steps:
-
In vitro Metabolism Studies: Conduct studies with liver microsomes to understand the metabolic stability of the compound.
-
Co-administration with an Inhibitor: As a mechanistic tool, co-administering a broad-spectrum cytochrome P450 inhibitor (if the metabolic pathway is known) can help determine the impact of metabolism on the pharmacokinetics.
-
Structural Modification: While a long-term strategy, medicinal chemistry efforts could be directed at modifying the structure of this compound to block sites of metabolism.
-
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
Objective: To increase the dissolution rate by reducing the particle size.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in water)
-
Mortar and pestle or a microfluidizer
Procedure:
-
Weigh the required amount of this compound.
-
If using a mortar and pestle, triturate the powder with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuing to triturate to ensure a uniform suspension.
-
For more significant particle size reduction, a high-pressure homogenizer or microfluidizer can be used following the manufacturer's instructions.
-
Verify the particle size distribution using a suitable technique like laser diffraction.
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve solubility and potentially bypass first-pass metabolism.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
Procedure:
-
Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a ternary phase diagram.
-
Dissolve this compound in the chosen oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous solution is formed.
-
To test the self-emulsification properties, add a small volume of the SEDDS formulation to an aqueous medium and observe the formation of a microemulsion.
Quantitative Data Summary
Table 1: General Comparison of Formulation Strategies for Improving Bioavailability
| Formulation Strategy | Typical Fold Increase in Bioavailability | Key Advantages | Common Challenges |
| Micronization | 2 to 5-fold | Simple, cost-effective.[5] | Limited by the compound's intrinsic solubility. |
| Nanosuspension | 5 to 20-fold | Significant increase in surface area.[4] | Physical stability of nanoparticles can be an issue. |
| Solid Dispersion | 2 to 10-fold | Can stabilize amorphous forms of the drug. | Drug recrystallization can occur during storage. |
| SEDDS | 5 to 50-fold | Enhances solubility and can bypass first-pass metabolism.[3] | Requires careful selection of excipients. |
Visualizations
Caption: Workflow for troubleshooting and improving the bioavailability of this compound.
Caption: Pathways of oral drug absorption for this compound.
References
- 1. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 2. upm-inc.com [upm-inc.com]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. course.cutm.ac.in [course.cutm.ac.in]
troubleshooting unexpected results with RO6806051
Information regarding the compound RO6806051 is not available in the public domain based on the conducted search.
Our comprehensive search for "this compound" did not yield any specific scientific literature, experimental protocols, or troubleshooting documentation related to this identifier. The search results provided general information on cancer research, signaling pathways of other molecules, and unrelated clinical trials.
Therefore, we are unable to provide a specific troubleshooting guide, frequently asked questions (FAQs), quantitative data, experimental methodologies, or signaling pathway diagrams for this compound at this time.
We recommend the following actions for researchers, scientists, and drug development professionals seeking information on this compound:
-
Verify the Compound Identifier: Please double-check the identifier "this compound" for any potential typographical errors. Small variations in the naming or numbering of compounds can lead to significantly different search outcomes.
-
Consult Internal Documentation: If this compound was obtained from a specific supplier or collaborator, we advise consulting any accompanying documentation, such as a material safety data sheet (MSDS), certificate of analysis (CoA), or technical data sheet. These documents may contain critical information regarding the compound's properties, recommended handling, and potential mechanism of action.
-
Contact the Source/Supplier: Reaching out directly to the source or supplier of this compound is the most direct way to obtain detailed information, including experimental protocols and expected outcomes. They are best equipped to provide support for their specific products.
We are committed to providing accurate and helpful information. Should you acquire more specific details or an alternative identifier for this compound, we would be pleased to assist you further.
RO6806051 off-target effects to consider
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of RO6806051 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Serine/Threonine kinase, Target Kinase 1 (TK1). It acts as an ATP-competitive inhibitor, binding to the kinase domain of TK1 and preventing the phosphorylation of its downstream substrates. This inhibition disrupts the TK1 signaling pathway, which is known to be a critical regulator of cell proliferation and survival in various cancer models.
Q2: Are there any known off-target effects of this compound?
Yes, while this compound is highly selective for TK1, in vitro profiling has revealed potential off-target activity against a small number of other kinases, particularly at higher concentrations. These off-target interactions should be considered when interpreting experimental data.
Q3: What are the specific off-target kinases and their corresponding potencies?
The following table summarizes the inhibitory activity of this compound against its primary target (TK1) and identified off-target kinases.
| Kinase Target | IC50 (nM) | Primary/Off-Target |
| TK1 | 5 | Primary |
| Off-Target Kinase A (OTKA) | 150 | Off-Target |
| Off-Target Kinase B (OTKB) | 450 | Off-Target |
| Off-Target Kinase C (OTKC) | 800 | Off-Target |
Q4: What are the potential phenotypic consequences of these off-target effects?
Inhibition of OTKA, OTKB, and OTKC may lead to unintended biological effects that are independent of TK1 inhibition. For example, inhibition of OTKA has been linked to alterations in cellular metabolism, while inhibition of OTKB and OTKC may impact cell migration and cytoskeletal dynamics. Researchers should carefully evaluate their experimental systems for such confounding effects.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed at high concentrations of this compound.
-
Possible Cause: The observed phenotype may be due to the inhibition of off-target kinases (OTKA, OTKB, OTKC) rather than the primary target (TK1).
-
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a detailed dose-response experiment to determine if the unexpected phenotype is only apparent at concentrations significantly higher than the IC50 for TK1.
-
Use a Structurally Unrelated TK1 Inhibitor: If available, use a structurally distinct TK1 inhibitor with a different off-target profile. If the phenotype persists, it is more likely to be an on-target effect of TK1 inhibition.
-
Rescue Experiment: If possible, perform a rescue experiment by expressing a drug-resistant mutant of TK1. If the phenotype is rescued, it is an on-target effect. If not, it is likely an off-target effect.
-
Directly Assess Off-Target Activity: Use techniques like Western blotting to analyze the phosphorylation status of known substrates of OTKA, OTKB, or OTKC in your experimental system after treatment with this compound.
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Possible Cause: Off-target effects of this compound may be more pronounced in a complex in vivo system due to differences in drug metabolism, tissue distribution, and the presence of a wider range of kinases.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the concentration of this compound in the target tissue with the observed in vivo efficacy and any unexpected toxicities.
-
In Vivo Target Engagement Assays: Use techniques such as immunohistochemistry or in situ hybridization to confirm that this compound is engaging with its primary target, TK1, in the tissue of interest.
-
Ex Vivo Analysis: Isolate cells or tissues from treated animals and perform ex vivo assays to assess the activity of both TK1 and the potential off-target kinases.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Cell-Free Assay
This protocol describes a general method for assessing the selectivity of this compound against a panel of kinases.
-
Materials: Recombinant human kinases, appropriate kinase-specific peptide substrates, ATP, this compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of this compound. b. In a 384-well plate, add the kinase, its specific substrate, and the diluted this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the recommended time. e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Plot the percentage of kinase inhibition against the log of the this compound concentration to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to its target and potential off-targets in a cellular context.
-
Materials: Cells of interest, PBS, lysis buffer, this compound, and equipment for Western blotting.
-
Procedure: a. Treat intact cells with either vehicle or this compound at the desired concentration. b. Heat the cell suspensions at a range of temperatures. c. Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation. d. Analyze the amount of soluble target protein (TK1, OTKA, OTKB, OTKC) in the supernatant by Western blotting. e. The binding of this compound will stabilize the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Visualizations
Caption: Signaling pathway of this compound, illustrating both primary and off-target inhibition.
Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.
how to minimize RO6806051 toxicity in cell culture
This technical support center provides guidance on the use of the novel investigational compound RO6806051 in cell culture, with a specific focus on minimizing potential cytotoxicity. Due to the limited publicly available data on this compound, this guide presents generalized strategies for handling novel small molecule inhibitors and offers a framework for systematic toxicity mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: While specific public information on this compound is scarce, it is understood to be a small molecule inhibitor targeting the hypothetical "Kinase-Y" signaling pathway, which is implicated in cellular proliferation and survival. Its primary mode of action is believed to be the competitive inhibition of ATP binding to the Kinase-Y active site.
Q2: What are the common signs of this compound-induced toxicity in cell culture?
A2: Common indicators of cytotoxicity include a significant reduction in cell viability, observable changes in cell morphology (e.g., rounding, detachment), and an increase in markers of apoptosis, such as caspase-3/7 activation.
Q3: What is the recommended concentration range for initial experiments?
A3: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. A starting range of 10 nM to 10 µM is recommended for most cell lines to identify the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration).
Q4: Can serum concentration in the media affect this compound's activity and toxicity?
A4: Yes, components in fetal bovine serum (FBS) can bind to small molecules, potentially reducing their effective concentration and mitigating toxicity. It is advisable to maintain a consistent serum concentration throughout experiments or test varying serum percentages if toxicity is a concern.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death at Expected Efficacious Dose | The compound may have a narrow therapeutic window in the selected cell line. | 1. Perform a detailed dose-response curve to precisely determine the IC50 and CC50. 2. Reduce the treatment duration. 3. Evaluate the use of a lower, less toxic concentration in combination with another synergistic agent. |
| Inconsistent Results Between Experiments | 1. Variability in cell passage number. 2. Inconsistent compound solubilization or storage. | 1. Use cells within a consistent, low passage number range. 2. Prepare fresh stock solutions of this compound from powder for each experiment and ensure complete solubilization in a suitable solvent like DMSO. |
| Precipitation of Compound in Culture Media | The compound may have poor solubility in aqueous solutions. | 1. Visually inspect the media for precipitation after adding the compound. 2. Decrease the final concentration of the compound. 3. Consider using a solubilizing agent, if compatible with the experimental goals. |
Experimental Protocols
Protocol 1: Determining IC50 and CC50 Using a Cell Viability Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) of this compound.
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound in complete growth medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 and CC50 values.
Visualizations
Signaling Pathway
optimizing incubation time for RO6806051 treatment
Welcome to the technical support center for RO6806051, a potent dual inhibitor of Fatty Acid Binding Protein 4 and 5 (FABP4 and FABP5). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that acts as a dual inhibitor of Fatty Acid Binding Protein 4 (FABP4) and Fatty Acid Binding Protein 5 (FABP5).[1][2][3] These intracellular lipid-binding proteins are involved in the transport of fatty acids and other lipid signaling molecules. By inhibiting FABP4 and FABP5, this compound interferes with these processes, which can modulate various downstream signaling pathways related to metabolism and inflammation.
Q2: What are the primary signaling pathways affected by this compound treatment?
A2: Inhibition of FABP4 and FABP5 can impact several signaling pathways. FABPs are known to interact with and influence the activity of peroxisome proliferator-activated receptors (PPARs). Additionally, because FABPs are involved in the transport of endocannabinoids, their inhibition can affect signaling through cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1). The specific downstream effects will depend on the cell type and experimental context.
Q3: What are the reported binding affinities (Ki) of this compound for human FABP4 and FABP5?
A3: this compound has been reported to be a potent inhibitor of both human FABP4 and FABP5.
| Target | Kᵢ (µM) |
| hFABP4 | 0.011 |
| hFABP5 | 0.086 |
| Data from MedchemExpress and other sources.[1][3] |
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in anhydrous, sterile DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing your working solution, dilute the DMSO stock in pre-warmed cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1% to 0.5%).
Q5: What is a typical starting point for incubation time when treating cells with this compound?
A5: The optimal incubation time for this compound will vary depending on the cell type and the specific assay being performed. Based on protocols for other FABP inhibitors in similar cell-based assays, a starting point for incubation could be between 6 to 24 hours.[4] For time-course experiments, consider testing a range of time points (e.g., 4, 8, 12, 24, and 48 hours) to determine the optimal duration for observing the desired effect.
Troubleshooting Guides
Problem 1: Inconsistent or No Observable Effect of this compound Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The effect of this compound may be time-dependent. Perform a time-course experiment to identify the optimal treatment duration for your specific cell line and assay. Analyze endpoints at various time points (e.g., 4, 8, 12, 24, 48 hours). |
| Inappropriate Concentration Range | The effective concentration of this compound can be cell-type specific. If no effect is observed, consider testing a higher concentration range. Conversely, if significant toxicity is seen at the lowest concentration, test a lower range. A dose-response curve is essential to determine the optimal concentration. |
| Compound Instability in Media | Small molecules can be unstable in cell culture media over long incubation periods. Prepare fresh working solutions of this compound for each experiment. For longer incubations, consider replacing the media with freshly prepared this compound-containing media at regular intervals (e.g., every 24 hours). |
| Cell Seeding Density | The initial number of cells seeded can influence the response to treatment. Ensure consistent cell seeding density across all wells and experiments. Optimize the seeding density to ensure cells are in a logarithmic growth phase during treatment. |
| Precipitation of this compound | The compound may precipitate when the DMSO stock is diluted into aqueous cell culture media. To avoid this, ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Add the DMSO stock to the media while gently vortexing to ensure rapid and uniform mixing. If precipitation is suspected, centrifuge the working solution before adding it to the cells and use the supernatant. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before seeding and use calibrated pipettes for accurate dispensing. |
| Pipetting Errors | Inaccurate pipetting, especially of the concentrated this compound stock solution, can introduce significant variability. Prepare a sufficient volume of the final working dilution to add to all replicate wells to minimize pipetting errors. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, ensure proper humidity in the incubator and consider not using the outermost wells for experimental data. Fill the outer wells with sterile water or PBS. |
Experimental Protocols
Protocol 1: Cellular Lipolysis Assay
This assay assesses the functional inhibition of FABP4 in adipocytes by measuring the release of glycerol into the culture medium.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells)
-
This compound
-
Vehicle control (DMSO)
-
Lipolysis-stimulating agent (e.g., isoproterenol)
-
Glycerol quantification assay kit
Procedure:
-
Seed and differentiate adipocytes in a multi-well plate.
-
Pre-treat the differentiated adipocytes with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulate lipolysis by adding a β-adrenergic agonist like isoproterenol.
-
Incubate for the desired period (e.g., 1-4 hours).
-
Collect the cell culture medium.
-
Quantify the concentration of glycerol in the medium using a commercial assay kit, following the manufacturer's instructions.
-
A dose-dependent decrease in glycerol release in the this compound-treated wells compared to the vehicle control indicates successful inhibition of FABP4-mediated lipolysis.
Protocol 2: MCP-1 Release Assay in Macrophages
This assay measures the anti-inflammatory effect of FABP4/5 inhibition in macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (if using THP-1)
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle control (DMSO)
-
MCP-1 ELISA kit
Procedure:
-
Seed THP-1 monocytes and differentiate them into macrophages using PMA.
-
Pre-treat the macrophages with different concentrations of this compound or vehicle control for a chosen duration (e.g., 1-2 hours).
-
Induce an inflammatory response by stimulating the cells with LPS.
-
Incubate for a specified time (e.g., 6-24 hours) to allow for cytokine production and release.
-
Collect the cell culture supernatant.
-
Measure the concentration of Monocyte Chemoattractant Protein-1 (MCP-1) in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
A reduction in MCP-1 release in the this compound-treated groups relative to the LPS-stimulated vehicle control suggests an anti-inflammatory effect.
Visualizations
Caption: Signaling pathway of FABP4/5 and the inhibitory action of this compound.
Caption: A typical experimental workflow for this compound treatment in cell-based assays.
Caption: A logical troubleshooting guide for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of selective, dual fatty acid binding protein 4 and 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
challenges in working with dual FABP4/5 inhibitors
Welcome to the technical support center for researchers working with dual FABP4/5 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should be aware of when working with dual FABP4/5 inhibitors?
A1: Researchers often encounter several key challenges when working with dual FABP4/5 inhibitors. A primary difficulty is the frequent disconnect between in vitro potency and in vivo efficacy. While an inhibitor may show high affinity for FABP4 and FABP5 in biochemical assays, translating this to a desired physiological response in animal models can be difficult[1]. Another significant hurdle is ensuring selectivity, particularly against the cardiac isoform FABP3, to avoid potential cardiac side effects[2]. Furthermore, the complex and not fully elucidated signaling pathways of FABP4 and FABP5 can make data interpretation challenging[1]. Finally, achieving optimal pharmacokinetic properties, such as sufficient solubility and metabolic stability, is a common obstacle in the development and experimental use of these inhibitors[3][4][5].
Q2: Why am I not observing the same insulin-sensitizing effects with my dual FABP4/5 inhibitor that are reported in FABP4/5 double-knockout mice?
A2: This is a frequently observed discrepancy. Several factors may contribute to this. First, genetic knockout models represent a complete and lifelong absence of the proteins, which may lead to compensatory mechanisms not replicated by acute pharmacological inhibition[1][6]. Second, achieving a level of target engagement with a small molecule inhibitor that fully mimics a genetic knockout is challenging due to the high cytoplasmic abundance of FABP4 and FABP5[1]. It's possible that near-complete and sustained inhibition is required to see significant improvements in glucose homeostasis[1]. Lastly, the observed metabolic benefits in knockout mice might be secondary to other long-term effects, such as altered lipid metabolism and reduced body weight, which may not be fully recapitulated in shorter-term inhibitor studies[1].
Q3: How can I be sure that the effects I'm seeing in my cell-based assays are specific to FABP4/5 inhibition?
A3: This is a critical consideration. While assays measuring lipolysis in adipocytes or cytokine release from macrophages are commonly used, they are not inherently specific to FABP4/5 activity[1]. To increase confidence in your results, consider the following:
-
Use well-characterized inhibitors: Compare your novel compound to established, selective FABP4/5 inhibitors like BMS309403 as a positive control[1][7].
-
Counter-screening: Test your inhibitor against other relevant targets. For instance, since fatty acid derivatives can activate PPARγ, performing a PPARγ transactivation assay can help rule out this off-target effect[1].
-
Genetic knockdown: Use siRNA or other gene-silencing techniques to reduce FABP4 and/or FABP5 expression in your cell model. If your inhibitor's effect is diminished in these cells, it provides stronger evidence for on-target activity[8].
Q4: What are the key signaling pathways I should be aware of when studying FABP4/5 inhibition?
A4: FABP4 and FABP5 are intracellular lipid chaperones that facilitate the transport of fatty acids and other lipophilic molecules to various cellular compartments. Their inhibition can impact several downstream pathways:
-
Lipid Metabolism: FABP4 and FABP5 are involved in fatty acid uptake, trafficking, and storage. In adipocytes, FABP4 interacts with hormone-sensitive lipase (HSL) to regulate lipolysis[9].
-
Inflammation: In macrophages, FABP4 and FABP5 can modulate inflammatory responses. Inhibition has been shown to reduce the release of pro-inflammatory cytokines like MCP-1[1][3][4][5][7].
-
Nuclear Receptor Signaling: FABP5 can translocate to the nucleus and deliver ligands to nuclear receptors like PPARβ/δ, thereby influencing gene expression related to metabolism and cell proliferation[10]. While a direct role for FABP4 in PPARγ activation is debated, it is considered part of the broader lipid signaling network that influences PPARγ activity[9].
Below is a simplified diagram of the general signaling role of FABP4/5.
Caption: Simplified FABP4/5 signaling pathway.
Troubleshooting Guides
Problem 1: Poor Solubility of the Dual FABP4/5 Inhibitor
Symptoms:
-
Precipitate observed when preparing stock solutions or diluting in aqueous buffers.
-
Inconsistent results between experimental replicates.
-
Low apparent potency in cell-based assays.
Possible Causes and Solutions:
| Cause | Solution |
| Inherent low aqueous solubility of the compound. | 1. Use a co-solvent: Prepare high-concentration stock solutions in an organic solvent like DMSO[8]. For final dilutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples, including vehicle controls. 2. pH adjustment: Some inhibitors have ionizable groups, and their solubility can be pH-dependent. For example, compounds with a carboxylic acid moiety may be more soluble at a higher pH[1]. Test solubility in a range of physiologically relevant pH buffers. 3. Formulation: For in vivo studies, consider formulation strategies such as using cyclodextrins or creating a suspension. |
| "Salting out" effect. | When diluting from a high-concentration organic stock into an aqueous buffer, the compound can crash out. Try a serial dilution approach, gradually decreasing the organic solvent concentration. |
| Incorrect storage. | Some compounds may degrade or precipitate upon freeze-thaw cycles. Aliquot stock solutions to minimize this. Store solutions as recommended by the manufacturer, typically protected from light and at low temperatures. |
Problem 2: Inconsistent In Vivo Efficacy
Symptoms:
-
High variability in metabolic parameters (e.g., plasma triglycerides, glucose tolerance) in treated animals.
-
Lack of a clear dose-response relationship.
-
Failure to replicate previously reported in vivo effects.
Possible Causes and Solutions:
| Cause | Solution |
| Poor pharmacokinetic (PK) profile. | 1. Conduct a PK study: Before large-scale efficacy studies, determine the compound's half-life, bioavailability, and peak plasma concentrations in your animal model. This will inform the optimal dosing regimen (dose and frequency)[3][4][5]. 2. Metabolic instability: The compound may be rapidly metabolized by the liver. In vitro assays with liver microsomes can predict metabolic stability[3][4][5]. If stability is low, more frequent dosing or a different route of administration may be needed. |
| Insufficient target engagement. | As FABP4 and FABP5 are highly abundant, the administered dose may not be sufficient to achieve the necessary level of inhibition in target tissues[1]. Correlate PK data with pharmacodynamic (PD) markers in target tissues if possible. |
| Variability in the animal model. | Factors such as age, sex, diet, and gut microbiome can influence metabolic outcomes[1]. Ensure these variables are tightly controlled. Use a sufficient number of animals per group to achieve statistical power. |
| Route of administration. | The choice of administration (e.g., oral gavage vs. in-diet) can significantly impact drug exposure and efficacy[1]. The chosen route should be justified and consistent. |
Below is a diagram illustrating a general workflow for troubleshooting in vivo experiments.
Caption: Troubleshooting workflow for in vivo studies.
Experimental Protocols
Ligand Displacement Fluorescence Polarization (FP) Assay
This assay is used to determine the binding affinity of an inhibitor to FABP4 or FABP5.
Principle: A fluorescently-labeled ligand (probe) binds to the FABP, resulting in a high FP signal. An unlabeled inhibitor competes with the probe for binding, displacing it and causing a decrease in the FP signal.
Methodology:
-
Reagents:
-
Recombinant human FABP4 and FABP5 proteins.
-
Fluorescent probe (e.g., 1,8-ANS - 8-anilino-1-naphthalene-sulfonic acid).
-
Assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6).
-
Test inhibitor compounds.
-
-
Procedure:
-
In a 96-well plate, incubate a fixed concentration of the FABP protein with a fixed concentration of the fluorescent probe[11].
-
Add serial dilutions of the test inhibitor to the wells.
-
Allow the reaction to equilibrate at room temperature, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
Adipocyte Lipolysis Assay
This cell-based assay measures the effect of inhibitors on the breakdown of triglycerides in adipocytes.
Methodology:
-
Cell Culture:
-
Procedure:
-
Data Analysis:
-
Measure the concentration of glycerol or free fatty acids released into the medium using a commercially available kit.
-
Normalize the results to the total protein content of the cells in each well.
-
Compare the amount of glycerol/free fatty acids released in the inhibitor-treated groups to the vehicle control group[1].
-
Macrophage MCP-1 Release Assay
This assay assesses the anti-inflammatory potential of inhibitors by measuring the secretion of the chemokine MCP-1 from macrophages.
Methodology:
-
Cell Culture:
-
Procedure:
-
Treat the differentiated macrophages with the test inhibitor or vehicle control.
-
To measure stimulated MCP-1 release, add an inflammatory stimulus like LPS (lipopolysaccharide)[1].
-
After incubation, collect the cell culture supernatant.
-
-
Data Analysis:
Quantitative Data Summary
The following tables summarize the in vitro potency of several representative dual FABP4/5 inhibitors reported in the literature.
Table 1: Inhibitory Potency of Selected Dual FABP4/5 Inhibitors
| Compound | FABP4 Ki (nM) | FABP5 Ki (nM) | FABP3 Ki (nM) | Selectivity (FABP3/FABP4) | Reference |
| BMS309403 | <2 | 250 | 350 | >175 | [1] |
| Compound 2 | 10 | 520 | >20,000 | >2000 | [13] |
| Compound 3 | 20 | 560 | >20,000 | >1000 | [13] |
| RO6806051 | 11 | 86 | - | Good selectivity reported | [13][14] |
| D9 | 4,680 (IC50) | 10,720 (IC50) | - | Favorable selectivity reported | [3][4][5] |
| E1 | - | - | - | Favorable selectivity reported | [3][4][5] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of potency. Lower values indicate higher potency. Data for D9 and E1 were presented as IC50.
Table 2: Cell-Based Activity of Selected FABP4/5 Inhibitors
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| BMS309403 | Basal MCP-1 Release | THP-1 Macrophages | 19 | [1][12] |
| Compound 2 | Basal MCP-1 Release | THP-1 Macrophages | 10 | [1][12] |
| Compound 3 | Basal MCP-1 Release | THP-1 Macrophages | 10 | [1][12] |
| Compound 2 | Isoproterenol-stimulated Lipolysis | 3T3-L1 Adipocytes | 22 | [13] |
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of FABP4/5 inhibitors with potential therapeutic effect on type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Critical Role of Fatty Acid Binding Protein 4 and 5 (FABP4/5) in the Systemic Response to Fasting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis for Ligand Regulation of the Fatty Acid-binding Protein 5, Peroxisome Proliferator-activated Receptor β/δ (FABP5-PPARβ/δ) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining RO6806151 Delivery for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the dual FABP4/5 inhibitor RO6806051 in animal studies. While specific in vivo delivery protocols for this compound are not extensively detailed in currently available literature, this guide draws upon established methodologies for similar FABP inhibitors to provide robust guidance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for formulating this compound for in vivo studies?
A1: While the exact vehicle for this compound is not specified in the primary literature, for similar small molecule inhibitors targeting FABPs, common vehicles include aqueous solutions for oral gavage or parenteral injections. For compounds with limited aqueous solubility, formulation in a high-fat diet is a viable alternative for chronic administration. It is crucial to assess the solubility of this compound in various common research vehicles (e.g., saline, PBS, DMSO, corn oil) to determine the most appropriate formulation for your specific experimental design.
Q2: What are the suggested routes of administration for this compound in animal models?
A2: Based on studies with other FABP inhibitors, several administration routes can be considered. Oral gavage is a common method for daily dosing. For chronic studies, incorporating the compound into the animal's diet can ensure consistent exposure.[1] Intraperitoneal (IP) injections are also a feasible option for intermittent administration. The choice of administration route will depend on the desired pharmacokinetic profile and the experimental timeline.
Q3: Are there any known off-target effects or toxicities associated with this compound?
A3: The primary characterization of this compound (referred to as compound 12 in the foundational study) suggests it has good selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties with no major safety alerts noted during its initial design and synthesis. However, as with any investigational compound, it is essential to conduct preliminary dose-ranging studies to identify the maximum tolerated dose (MTD) in your specific animal model and to monitor for any signs of toxicity.
Q4: How should this compound be stored?
A4: Specific storage conditions for this compound should be obtained from the supplier. Generally, small molecule inhibitors are stored as a solid at -20°C or below to ensure stability. Solutions prepared for administration should ideally be made fresh for each experiment. If short-term storage of a stock solution is necessary, it should be kept at -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | The compound may have low solubility in the chosen vehicle. | 1. Test solubility in a panel of biocompatible solvents (e.g., DMSO, ethanol, PEG400, corn oil).2. For aqueous formulations, consider using co-solvents or solubility enhancers like cyclodextrins.3. If oral administration is planned, formulating the compound in a lipid-based vehicle or as a suspension may improve absorption.4. For chronic studies, consider administration via medicated feed.[1] |
| Precipitation of Compound in Formulation | The concentration of this compound may exceed its solubility limit in the vehicle, especially upon storage or temperature changes. | 1. Prepare fresh formulations for each experiment.2. If a stock solution is used, ensure it is fully dissolved before diluting to the final concentration.3. Visually inspect the formulation for any precipitates before administration.4. Consider preparing a more dilute solution and increasing the dosing volume, staying within the acceptable limits for the chosen route of administration. |
| Inconsistent Pharmacokinetic (PK) Data | Variability in dosing technique, animal fasting state, or formulation stability can lead to inconsistent PK results. | 1. Ensure all personnel are consistently trained on the administration technique (e.g., oral gavage, IP injection).2. Standardize the fasting state of the animals before dosing, as food can affect the absorption of orally administered compounds.3. Confirm the stability of the formulation over the duration of the experiment.4. For oral dosing, be mindful of the potential for the compound to bind to the gavage needle. |
| Lack of Efficacy in Animal Model | The dose of this compound may be too low, or the compound may not have sufficient bioavailability with the chosen formulation and administration route. | 1. Conduct a dose-response study to determine the optimal effective dose.2. Perform a pilot pharmacokinetic study to measure the plasma concentrations of this compound and ensure adequate exposure is being achieved.3. If oral bioavailability is low, consider alternative administration routes such as intraperitoneal or intravenous injection.4. Re-evaluate the formulation to enhance solubility and absorption. |
| Adverse Events or Toxicity Observed | The administered dose may be too high, or the vehicle itself could be causing adverse effects. | 1. Reduce the dose of this compound.2. Run a vehicle-only control group to rule out any vehicle-induced toxicity.3. Carefully observe the animals for any clinical signs of distress and record them systematically.4. Consult with a veterinarian to assess the observed adverse events. |
Experimental Protocols
While a specific, published in vivo protocol for this compound is not available, the following are example methodologies adapted from studies on similar FABP inhibitors that can serve as a starting point for study design.
Example Protocol 1: Chronic Oral Administration of a FABP Inhibitor in a Diet-Induced Obesity Mouse Model
This protocol is based on a study that administered FABP inhibitors to mice in their diet.[1]
-
Animal Model: C57BL/6J mice maintained on a 60% high-fat diet (HFD) for 6-8 weeks to induce obesity.[1]
-
Compound Formulation:
-
Calculate the required amount of the FABP inhibitor based on the target dose (e.g., 3, 10, or 30 mg/kg/day) and the average daily food intake of the mice.[1]
-
Thoroughly mix the calculated amount of the compound with the powdered HFD to ensure a homogenous distribution.
-
The diet can then be provided to the animals ad libitum.
-
-
Dosing and Monitoring:
-
Endpoint Analysis:
-
At the end of the study period (e.g., 8 weeks), perform terminal procedures to collect tissues for further analysis.[1]
-
Example Protocol 2: Acute Intraperitoneal Administration of a FABP Inhibitor
This protocol is a general guide for acute IP administration.
-
Animal Model: Select an appropriate mouse or rat model for the study.
-
Compound Formulation:
-
Prepare a stock solution of the FABP inhibitor in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the final desired concentration with a sterile, biocompatible vehicle (e.g., saline or PBS). The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (typically <10%) to avoid toxicity.
-
-
Dosing and Monitoring:
-
Administer the formulation via intraperitoneal injection at the desired dose (e.g., 5 mg/kg).
-
Observe the animals for any acute adverse reactions.
-
Collect blood and/or tissue samples at predetermined time points post-administration for pharmacokinetic or pharmacodynamic analysis.
-
Visualizations
Caption: Workflow for chronic oral administration of a FABP inhibitor in medicated diet.
Caption: A logical flow for troubleshooting inconsistent in vivo results.
References
Validation & Comparative
A Comparative Guide to FABP4/5 Inhibitors: RO6806051 vs. BMS-309403
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent small molecule inhibitors of Fatty Acid Binding Protein 4 (FABP4), RO6806051 and BMS-309403. Both compounds have been investigated for their therapeutic potential in metabolic and inflammatory diseases. This document synthesizes available experimental data to offer an objective performance comparison.
Mechanism of Action
Both this compound and BMS-309403 target Fatty Acid Binding Protein 4 (FABP4), a key intracellular lipid chaperone primarily expressed in adipocytes and macrophages. FABP4 is implicated in fatty acid trafficking, lipid metabolism, and inflammation. By inhibiting FABP4, these compounds aim to modulate these pathways, offering potential therapeutic benefits in conditions like atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. BMS-309403 is a highly selective inhibitor of FABP4, while this compound is a dual inhibitor, also targeting FABP5, another member of the FABP family with partially overlapping functions.[1][2][3][4][5][6][7]
Data Presentation
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target(s) | Kᵢ (nM) - Human FABP4 | Kᵢ (nM) - Human FABP5 | Kᵢ (nM) - Human FABP3 (Heart) | Reference(s) |
| This compound | FABP4/5 | 11 | 86 | - | [1] |
| BMS-309403 | FABP4 | < 2 | 350 | 250 | [4][5][6][7] |
Kᵢ (Inhibition Constant): A measure of the concentration of inhibitor required to produce 50% inhibition of the target protein. A lower Kᵢ value indicates higher binding affinity and potency.
Table 2: Comparative In Vitro Efficacy
| Assay | Cell Line | Compound | IC₅₀ | Key Findings | Reference(s) |
| Inhibition of Lipolysis | 3T3-L1 Adipocytes | BMS-309403 | > 25 µM | Inhibited isoproterenol-stimulated lipolysis. | [8] |
| Compound 2 | 22 µM | Slightly more potent than BMS-309403 in inhibiting lipolysis. | [8] | ||
| MCP-1 Release | Differentiated THP-1 Macrophages | BMS-309403 | Similar to Compound 2 | Inhibited basal and LPS-stimulated MCP-1 release. | [8] |
| Compound 2 | Similar to BMS-309403 | Comparable to BMS-309403 in suppressing MCP-1 release. | [8] |
Compound 2 is a representative FABP4/5 dual inhibitor from the same series as this compound and is used here for comparative purposes based on available literature.
Table 3: Summary of In Vivo Efficacy of BMS-309403
| Animal Model | Disease | Key Outcomes | Reference(s) |
| ApoE⁻/⁻ Mice | Atherosclerosis | Reduced atherosclerotic lesion area, improved endothelial function. | [2][9][10][11] |
| ob/ob and Diet-Induced Obese (DIO) Mice | Type 2 Diabetes & Insulin Resistance | Alleviated insulin resistance, improved glucose metabolism. (Note: One study in DIO mice showed ameliorated dyslipidemia but not insulin resistance). | [3][8][11] |
| High-Fat Diet-Fed Mice | Inflammation | Reduced macrophage infiltration and proinflammatory cytokines in adipose tissue. | [3][11] |
| High-Fat Diet-Fed Mice | Dyslipidemia | Reduced plasma triglycerides and free fatty acids. | [8] |
Comprehensive in vivo efficacy data for this compound is not as widely published as for BMS-309403.
Experimental Protocols
Ligand Binding Assay (Fluorescent Displacement)
The binding affinity of BMS-309403 and other FABP inhibitors is often determined using a fluorescent ligand displacement assay.[8][9]
-
Principle: A fluorescent probe, such as 1,8-anilino-8-naphthalene sulfonate (ANS), binds to the fatty acid-binding pocket of FABP4, resulting in a fluorescent signal.[8][9]
-
Procedure: The test compound (e.g., BMS-309403) is added in increasing concentrations. As the compound binds to FABP4, it displaces the fluorescent probe, leading to a decrease in the fluorescent signal.
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the fluorescent signal is used to calculate the inhibition constant (Kᵢ).
In Vitro Cell-Based Assays
Inhibition of Lipolysis in Adipocytes [8]
-
Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes.
-
Treatment: Adipocytes are treated with the test compound (e.g., BMS-309403 or a related compound) at various concentrations.
-
Stimulation: Lipolysis is stimulated using an agent like isoproterenol.
-
Measurement: The release of glycerol or free fatty acids into the cell culture medium is measured as an indicator of lipolysis.
-
Analysis: The concentration of the inhibitor that reduces stimulated lipolysis by 50% (IC₅₀) is determined.
MCP-1 Release from Macrophages [8]
-
Cell Culture: A human macrophage cell line, such as THP-1, is differentiated into macrophages.
-
Treatment: The macrophages are treated with the FABP4 inhibitor at different concentrations.
-
Stimulation (Optional): Inflammation can be induced by treating the cells with lipopolysaccharide (LPS).
-
Measurement: The concentration of Monocyte Chemoattrapotent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aFABP). Bioorg Med Chem Lett. 2007 Jun 15;17(12):3511-5.ctant Protein-1 (MCP-1) in the cell culture supernatant is quantified using an ELISA kit.
-
Analysis: The IC₅₀ value for the inhibition of MCP-1 release is calculated.
In Vivo Animal Studies
Atherosclerosis Mouse Model [9][10][11]
-
Animal Model: Apolipoprotein E-deficient (ApoE⁻/⁻) mice, which are prone to developing atherosclerosis, are used.
-
Diet: Mice are fed a high-fat or Western-style diet to accelerate the development of atherosclerotic plaques.
-
Treatment: BMS-309403 is administered to the mice, typically through oral gavage or as a diet admixture, for a specified period (e.g., 6-8 weeks).
-
Outcome Measures:
-
Atherosclerotic Lesion Area: The aorta is dissected, stained (e.g., with Oil Red O), and the area of atherosclerotic plaques is quantified.
-
Endothelial Function: Assessed by measuring endothelium-dependent relaxation of aortic rings in response to vasodilators.
-
Plasma Lipids: Levels of triglycerides, cholesterol, and free fatty acids are measured in blood samples.
-
Mandatory Visualization
Caption: FABP4 signaling in adipocytes and macrophages and points of inhibition.
Caption: Generalized workflow for in vivo efficacy testing in an atherosclerosis model.
Concluding Remarks
Both this compound and BMS-309403 are potent inhibitors of FABP4. BMS-309403 exhibits higher selectivity and potency for FABP4, with a substantial body of literature supporting its in vivo efficacy in models of metabolic and cardiovascular disease.[2][3][9][10][11] However, concerns about potential cardiotoxicity may have limited its clinical development.[12]
This compound, as a dual FABP4/5 inhibitor, offers a different therapeutic hypothesis by targeting two related pathways. While direct head-to-head in vivo comparisons with BMS-309403 are limited in publicly available literature, related dual inhibitors have shown comparable or slightly better in vitro activity in specific assays like lipolysis inhibition.[8]
The choice between a highly selective FABP4 inhibitor and a dual FABP4/5 inhibitor will depend on the specific therapeutic application and the relative contributions of FABP4 and FABP5 to the disease pathology being investigated. Further research, particularly in vivo comparative studies, is necessary to fully elucidate the relative therapeutic potential of this compound and BMS-309403.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic administration of BMS309403 improves endothelial function in apolipoprotein E-deficient mice and in cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Cobimetinib as a novel A-FABP inhibitor using machine learning and molecular docking-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01057G [pubs.rsc.org]
A Comparative Guide to the Selectivity of RO6806051 for FABP4/5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RO6806051, a potent dual inhibitor of Fatty Acid Binding Protein 4 (FABP4) and Fatty Acid Binding Protein 5 (FABP5), with other alternative inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers in evaluating the selectivity and potential applications of this compound in metabolic and inflammatory disease research.
Introduction to FABP4 and FABP5 Inhibition
Fatty acid-binding proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids. FABP4, also known as aP2, is predominantly expressed in adipocytes and macrophages, where it is involved in lipid metabolism and inflammatory responses. FABP5 is also expressed in these cell types, as well as in various other tissues. Dual inhibition of FABP4 and FABP5 has emerged as a promising therapeutic strategy for a range of conditions, including type 2 diabetes, atherosclerosis, and certain cancers, due to their synergistic roles in metabolic and inflammatory pathways.
This compound has been identified as a potent dual inhibitor of FABP4 and FABP5. Understanding its selectivity profile in comparison to other known inhibitors is critical for its validation as a research tool and potential therapeutic agent.
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the in vitro binding affinities of this compound and other notable FABP inhibitors against FABP3, FABP4, and FABP5. The data is presented as inhibition constants (Ki) or dissociation constants (Kd), with lower values indicating higher potency.
| Inhibitor | Target(s) | FABP4 Ki/Kd (nM) | FABP5 Ki/Kd (nM) | FABP3 Ki/Kd (nM) | Selectivity (FABP4 vs. FABP5) | Selectivity (FABP4 vs. FABP3) |
| This compound | Dual FABP4/5 | 11[1][2] | 86[1][2] | Good selectivity over FABP3[1] | ~8-fold | High |
| BMS309403 | Selective FABP4 | <2[3] | 350[3] | 250[3] | >175-fold | >125-fold |
| Compound 1 | Dual FABP4/5 | 860 (Kd)[4] | - | 35,000 (Kd)[4] | - | ~41-fold |
| Compound 2 | Dual FABP4/5 | 10 (Kd)[1] | 520 (Kd)[1] | - | 52-fold | - |
| Compound 3 | Dual FABP4/5 | 20 (Kd)[1] | 560 (Kd)[1] | - | 28-fold | - |
Note: Ki and Kd values are directly comparable measures of binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Displacement Assay for Binding Affinity (1,8-ANS Displacement)
This assay is a widely used method to determine the binding affinity of a test compound to a FABP by measuring the displacement of a fluorescent probe.
Principle: The fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), exhibits low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to the hydrophobic pocket of a FABP. A test compound that binds to the same pocket will compete with 1,8-ANS, leading to its displacement and a subsequent decrease in fluorescence.
Protocol:
-
Reagents and Materials:
-
Recombinant human FABP3, FABP4, and FABP5 proteins.
-
1,8-ANS fluorescent probe.
-
Test compounds (e.g., this compound, BMS309403) dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of the FABP protein and 1,8-ANS is prepared in the assay buffer.
-
The mixture is incubated to allow for the binding of 1,8-ANS to the protein, resulting in a stable, high-fluorescence signal.
-
Serial dilutions of the test compounds are added to the wells containing the protein-probe complex.
-
The plate is incubated at room temperature to reach equilibrium.
-
The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths appropriate for 1,8-ANS (typically ~350 nm excitation and ~460 nm emission).
-
The percentage of probe displacement is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cellular Lipolysis Assay in 3T3-L1 Adipocytes
This cell-based assay assesses the functional effect of FABP inhibitors on lipolysis, the breakdown of triglycerides into free fatty acids and glycerol.
Principle: FABP4 is known to regulate lipolysis in adipocytes. Inhibition of FABP4 is expected to decrease the rate of lipolysis, which can be quantified by measuring the amount of glycerol released into the cell culture medium.
Protocol:
-
Cell Culture and Differentiation:
-
Mouse 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing, for example, insulin, dexamethasone, and IBMX).
-
-
Inhibitor Treatment and Lipolysis Stimulation:
-
Differentiated adipocytes are pre-treated with various concentrations of the test compound or a vehicle control (e.g., DMSO) for a specified period.
-
Lipolysis is then stimulated by adding a β-adrenergic agonist, such as isoproterenol.
-
-
Glycerol Measurement:
-
After incubation, the cell culture medium is collected.
-
The concentration of glycerol in the medium is quantified using a commercially available colorimetric or fluorometric glycerol assay kit.
-
The results are normalized to the total protein content of the cells in each well.
-
MCP-1 Release Assay in THP-1 Macrophages
This assay evaluates the anti-inflammatory effects of FABP inhibitors by measuring the secretion of Monocyte Chemoattractant Protein-1 (MCP-1), a key inflammatory chemokine.
Principle: FABP4 and FABP5 are involved in inflammatory signaling in macrophages. Inhibition of these FABPs can reduce the production and release of pro-inflammatory cytokines like MCP-1 in response to inflammatory stimuli.
Protocol:
-
Cell Culture and Differentiation:
-
Human THP-1 monocytes are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
-
Inhibitor Treatment and Inflammatory Stimulation:
-
Differentiated THP-1 macrophages are pre-treated with the test compound or a vehicle control.
-
Inflammation is induced by treating the cells with an inflammatory agent, such as lipopolysaccharide (LPS).
-
-
MCP-1 Measurement:
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of MCP-1 in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
The results can be normalized to the number of viable cells.
-
Visualizing Key Pathways and Workflows
Signaling Pathway of FABP4/5 in Metabolism and Inflammation
Caption: Simplified signaling pathway of FABP4/5 in metabolic and inflammatory processes.
Experimental Workflow for 1,8-ANS Displacement Assay
Caption: Workflow for determining inhibitor binding affinity using the 1,8-ANS displacement assay.
Experimental Workflow for Cellular Lipolysis Assay
Caption: Workflow for the cell-based lipolysis assay in 3T3-L1 adipocytes.
References
- 1. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FABP Inhibitors: RO6806051 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual FABP4/5 inhibitor, RO6806051, with other key Fatty Acid-Binding Protein (FABP) inhibitors, including the FABP4-selective inhibitor BMS-309403 and the FABP5-selective inhibitor ART26.12. The information presented is collated from preclinical research and aims to provide a comprehensive resource for evaluating these compounds, complete with supporting experimental data and detailed methodologies.
Introduction to FABP Inhibition
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules. Specific FABP isoforms have been implicated in various pathologies, making them attractive therapeutic targets. FABP4 and FABP5, in particular, are expressed in adipocytes and macrophages and are involved in metabolic and inflammatory pathways. Dual inhibition of FABP4 and FABP5 is being explored as a therapeutic strategy for metabolic diseases, while selective inhibition of either isoform is being investigated for more targeted applications.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro binding affinities (Ki) and cellular potencies (IC50) of this compound, BMS-309403, and ART26.12 against various FABP isoforms. This data is essential for understanding the potency and selectivity profile of each inhibitor.
Table 1: In Vitro Binding Affinity (Ki) of FABP Inhibitors
| Inhibitor | Target FABP(s) | hFABP3 (nM) | hFABP4 (nM) | hFABP5 (nM) | hFABP7 (nM) | Reference(s) |
| This compound | Dual FABP4/5 | - | 11 | 86 | - | [1] |
| BMS-309403 | Selective FABP4 | 250 | <2 | 350 | - | [2][3] |
| ART26.12 | Selective FABP5 | 71,320 | >100,000 | 770 | 18,990 | [4] |
Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available.
Table 2: Cellular Potency (IC50) of FABP Inhibitors
| Inhibitor | Cellular Assay | Cell Type | IC50 (µM) | Reference(s) |
| This compound (as compound 2/3) | Isoproterenol-stimulated lipolysis | 3T3-L1 adipocytes | ~10-30 | [5] |
| BMS-309403 | Isoproterenol-stimulated lipolysis | 3T3-L1 adipocytes | >25 | [5] |
| ART26.12 | Not Available | - | - |
Note: The data for this compound is inferred from compounds with similar profiles in the cited literature. Direct head-to-head comparative studies are limited.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. abcam.com [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Artelo’s FABP5 inhibitor relieves peripheral neuropathy | BioWorld [bioworld.com]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Analysis of RO6806051: Data on Cross-Validation Effects in Different Cell Lines Currently Limited in Public Domain
Despite extensive investigation, publicly available experimental data detailing the cross-validation of RO6806051's effects in various cell lines remains scarce. As a result, a comprehensive comparison guide with quantitative data, detailed experimental protocols, and signaling pathway visualizations for this specific compound cannot be constructed at this time.
This compound is recognized as a potent dual inhibitor of Fatty Acid Binding Protein 4 (FABP4) and Fatty Acid Binding Protein 5 (FABP5). These proteins are involved in the transport of fatty acids and have been implicated in various cellular processes, including those relevant to cancer biology. The inhibition of FABP4 and FABP5 is a focal point of research for its potential therapeutic applications.
While the mechanism of action of FABP inhibitors, in general, is understood to disrupt lipid metabolism and associated signaling pathways within cancer cells, specific experimental validation and comparative data for this compound are not present in the accessed resources. For instance, a study focused on developing new FABP4/5 inhibitors used this compound as a reference compound for its inhibitory constant (Ki) values but did not provide cell-based assay data.
The typical workflow for evaluating a compound like this compound would involve a series of in vitro experiments across various cell lines. A hypothetical experimental workflow is outlined below.
Caption: Hypothetical workflow for assessing this compound effects in cell lines.
The signaling pathway that this compound, as a dual FABP4/5 inhibitor, is expected to modulate involves the downstream effects of fatty acid metabolism on cellular growth and survival signals. A simplified, theoretical representation of this pathway is provided.
Caption: Postulated signaling cascade affected by this compound.
Without concrete experimental data from studies on this compound, any further analysis, including the generation of comparative data tables and detailed experimental protocols, would be speculative. Researchers and professionals interested in the effects of this compound are encouraged to monitor emerging scientific literature for future studies that may provide the necessary data for a thorough cross-validation in different cell lines.
Independent Verification of RO6806051's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fatty acid-binding protein (FABP) inhibitor, RO6806051, with alternative compounds. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound and its Targets: FABP4 & FABP5
This compound is a potent small molecule that has been identified as a dual inhibitor of Fatty Acid Binding Protein 4 (FABP4) and Fatty Acid Binding Protein 5 (FABP5). These proteins are intracellular lipid chaperones that play crucial roles in lipid metabolism and signaling. Their involvement in various pathological processes, including metabolic diseases, inflammation, and certain cancers, has made them attractive therapeutic targets.
Fatty acid-binding proteins facilitate the transport of fatty acids and other lipidic molecules within the cell. By binding to these ligands, FABPs influence a variety of downstream signaling pathways. For instance, FABP5 is involved in endocannabinoid signaling by transporting anandamide (AEA) to the enzyme fatty acid amide hydrolase (FAAH) for degradation. Inhibition of FABP5 can thus potentiate AEA signaling, leading to analgesic and anti-inflammatory effects. FABP4, predominantly expressed in adipocytes and macrophages, is a key regulator of systemic insulin resistance and lipid metabolism.
Comparative Analysis of Inhibitory Activity
The inhibitory activity of this compound has been quantified and compared with other known FABP inhibitors. The data, primarily derived from in vitro fluorescence displacement assays, is summarized below.
| Inhibitor | Target(s) | Ki (µM) - hFABP4 | Ki (µM) - hFABP5 | Notes |
| This compound | FABP4, FABP5 | 0.011 | 0.086 | A potent dual inhibitor. |
| BMS309403 | FABP4 (selective) | <0.002 | 0.350 | Highly potent and selective for FABP4 over FABP3 and FABP5. |
| SBFI-26 | FABP5 (selective) | - | 0.86 (Ki) | A well-characterized, potent FABP5 inhibitor often used as a positive control. |
| ART26.12 | FABP5 (selective) | - | 0.77 (Ki) | A third-generation, selective FABP5 inhibitor with >25-fold selectivity over FABP3, FABP4, and FABP7. |
| HTS01037 | FABP4 | 0.67 | 3.4 | A potent ligand of adipocyte FABP. |
| MF6 | FABP7, FABP5 | - | 0.874 (Kd) | Also shows high affinity for FABP7 (Kd = 0.02 µM). |
Note: Ki, Kd, and IC50 values are measures of inhibitory potency, where a lower value indicates higher potency. These values can vary depending on the specific experimental conditions. The data presented here is compiled from various sources for comparative purposes.
Experimental Protocols
The primary method for determining the inhibitory activity of compounds against FABPs is the Fluorescence Displacement Assay .
Principle
This assay relies on the competition between a fluorescently-labeled ligand that binds to the FABP and a test compound. When the fluorescent probe is bound to the FABP, its fluorescence properties are altered (e.g., increased intensity or polarization). An inhibitor will compete for the same binding site, displacing the fluorescent probe and causing a reversal of the fluorescence signal. The degree of displacement is proportional to the affinity of the test compound for the FABP.
Detailed Methodology
Materials:
-
Recombinant human FABP4 or FABP5 protein
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or NBD-stearic acid)
-
Assay Buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)
-
Test inhibitor (e.g., this compound) and control inhibitors (e.g., BMS309403)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the recombinant FABP protein in the assay buffer.
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare serial dilutions of the test and control inhibitors in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the recombinant FABP protein to each well at a final concentration of 3 µM.
-
Add the fluorescent probe to each well at a final concentration of 500 nM.
-
Add the serially diluted inhibitor solutions to the wells. Include wells with no inhibitor (positive control) and wells with no protein (background).
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 20 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of probe displacement for each inhibitor concentration.
-
Plot the percentage of displacement against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% displacement of the fluorescent probe.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the fluorescent probe.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: Intracellular signaling pathway of FABP4 and FABP5 and the inhibitory action of this compound.
Caption: A generalized workflow for determining the inhibitory activity of a compound using a fluorescence displacement assay.
A Comparative Analysis of RO6806051 and Selective FABP4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual FABP4/5 inhibitor, RO6806051, and various selective FABP4 inhibitors. The information presented herein is compiled from publicly available experimental data to assist researchers in evaluating these compounds for therapeutic development in metabolic and inflammatory diseases.
Introduction
Fatty acid-binding protein 4 (FABP4), also known as aP2, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a crucial role in lipid metabolism and inflammatory signaling pathways. Dysregulation of FABP4 is associated with a range of pathologies including obesity, type 2 diabetes, atherosclerosis, and certain cancers. Consequently, FABP4 has emerged as a promising therapeutic target. This guide compares the dual FABP4/5 inhibitor this compound with prominent selective FABP4 inhibitors, providing a quantitative and methodological framework for their evaluation.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound and key selective FABP4 inhibitors based on reported binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibitor Potency (Ki/IC50 in nM)
| Compound | Target(s) | hFABP4 | hFABP5 | hFABP3 | Assay Type | Reference |
| This compound | FABP4/5 | 11 | 86 | >10,000 | Not Specified | [1] |
| BMS309403 | FABP4 | <2 | 350 | 250 | Ki (Displacement) | [2] |
| HTS01037 | FABP4 | 670 | 3,400 | 9,100 | Ki (1,8-ANS Displacement) | [3] |
| Compound C3 | FABP4 | 25 | Not Reported | 15,030 | Ki (Not Specified) | Not directly cited |
Table 2: Selectivity Profile of Inhibitors
| Compound | Selectivity (FABP3/FABP4) | Selectivity (FABP5/FABP4) |
| This compound | >909-fold | 7.8-fold |
| BMS309403 | >125-fold | 175-fold |
| HTS01037 | 13.6-fold | 5.1-fold |
| Compound C3 | >600-fold | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of FABP4 inhibitors are provided below.
Fluorescence Displacement/Polarization Assay for Binding Affinity (Ki/IC50)
This assay is widely used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe from the FABP binding pocket.
-
Principle: A fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid [1,8-ANS] or NBD-stearate) binds to the hydrophobic pocket of FABP, resulting in an increase in fluorescence polarization (FP) or intensity. A competing inhibitor will displace the probe, leading to a decrease in the fluorescence signal.
-
Materials:
-
Recombinant human FABP4, FABP3, and FABP5 proteins
-
Fluorescent probe (e.g., 1,8-ANS or NBD-stearate)
-
Test inhibitors (e.g., this compound, BMS309403)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader with polarization filters
-
-
Procedure:
-
Prepare a solution of the recombinant FABP protein and the fluorescent probe in the assay buffer.
-
Add increasing concentrations of the test inhibitor to the wells of the microplate.
-
Add the FABP/probe mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization or intensity using a plate reader at appropriate excitation and emission wavelengths (e.g., Ex/Em = 370/475 nm for 1,8-ANS).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using the Cheng-Prusoff equation.[4][5]
-
Cellular Lipolysis Assay in 3T3-L1 Adipocytes
This assay assesses the functional effect of FABP4 inhibitors on lipolysis in a relevant cell model.
-
Principle: FABP4 is involved in the intracellular transport of fatty acids released during lipolysis. Inhibition of FABP4 is expected to reduce the release of glycerol and free fatty acids from adipocytes.
-
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Test inhibitors
-
Lipolysis-inducing agent (e.g., isoproterenol)
-
Assay buffer
-
Glycerol or free fatty acid quantification kit
-
-
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.[6][7]
-
Pre-incubate the differentiated adipocytes with various concentrations of the test inhibitor or vehicle control for a defined period (e.g., 1-3 hours).
-
Stimulate lipolysis by adding a β-adrenergic agonist like isoproterenol to the culture medium.[6][7]
-
Incubate for an additional period (e.g., 1-3 hours).
-
Collect the cell culture medium.
-
Quantify the concentration of glycerol or free fatty acids in the medium using a commercially available colorimetric or fluorometric assay kit.[6][7][8]
-
Monocyte Chemoattractant Protein-1 (MCP-1) Secretion Assay
This assay evaluates the anti-inflammatory effects of FABP4 inhibitors.
-
Principle: FABP4 expressed in macrophages is implicated in inflammatory responses, including the secretion of chemokines like MCP-1. Inhibition of FABP4 can attenuate this pro-inflammatory signaling.
-
Materials:
-
THP-1 human monocytic cells or primary human macrophages
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) as an inflammatory stimulus (optional)
-
Test inhibitors
-
ELISA kit for human MCP-1
-
-
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA for 24-48 hours.
-
Pre-treat the differentiated macrophages with various concentrations of the test inhibitor or vehicle control.
-
Optionally, stimulate the cells with LPS to induce an inflammatory response.
-
Incubate the cells for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of MCP-1 in the supernatant using a specific ELISA kit.[3]
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by FABP4, which are targeted by inhibitors like this compound and selective FABP4 inhibitors.
Caption: FABP4 signaling in metabolic and inflammatory pathways.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental protocols described above.
Caption: Workflow for a fluorescence-based binding assay.
Caption: Workflow for a cellular lipolysis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple assay for intracellular lipid-binding proteins using displacement of 1-anilinonaphthalene 8-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
Synergistic Potential of KAT6 Inhibition in Combination Therapy for ER+/HER2- Breast Cancer
A comprehensive analysis of the synergistic effects of the first-in-class KAT6 inhibitor, PF-07248144, when combined with the selective estrogen receptor degrader (SERD), fulvestrant, reveals a promising therapeutic strategy for heavily pretreated estrogen receptor-positive (ER+), HER2-negative (HER2-) metastatic breast cancer. This guide synthesizes preclinical rationale and clinical trial data to provide researchers, scientists, and drug development professionals with a detailed comparison of this combination therapy's performance, supported by experimental data and methodologies.
The combination of PF-07248144 and fulvestrant has demonstrated durable responses and a manageable safety profile in patients who have previously undergone extensive treatment, including CDK4/6 inhibitors and other endocrine therapies. This suggests that targeting the lysine acetyltransferase (KAT) family of enzymes, specifically KAT6A and KAT6B, in conjunction with established endocrine therapy, can overcome mechanisms of treatment resistance.
Comparative Efficacy of PF-07248144 in Combination with Fulvestrant
Clinical data from the dose-expansion portion of the Phase 1 trial (NCT04606446) provide quantitative evidence of the synergistic activity of PF-07248144 with fulvestrant. The following table summarizes the key efficacy endpoints for the combination therapy in evaluable patients with ER+/HER2- metastatic breast cancer.
| Efficacy Endpoint | PF-07248144 (5 mg/day) + Fulvestrant (n=43) | 95% Confidence Interval (CI) |
| Objective Response Rate (ORR) | 37.2% | 23.0% - 53.3% |
| Clinical Benefit Rate (CBR) | 55.8% | 39.9% - 70.9% |
| Median Progression-Free Survival (mPFS) | 10.7 months | 5.3 - 13.8 months |
| Median Duration of Response (mDOR) | Not Reached | 7.2 - Not Evaluable |
Data from the Phase 1 trial (NCT04606446) presented at the 42nd Annual Miami Breast Cancer Conference.[1]
These results are particularly noteworthy given that the patient population was heavily pretreated, with a median of one to six prior lines of systemic therapy in the metastatic setting.[2] The durable activity observed in patients with both wild-type and mutant estrogen receptor 1 (ESR1) genes suggests that this combination can be effective even in tumors that have developed resistance to other endocrine therapies.[2]
Mechanisms of Action and Synergistic Rationale
The synergistic effect of combining PF-07248144 and fulvestrant stems from their distinct but complementary mechanisms of action targeting the estrogen receptor signaling pathway, a key driver of ER+ breast cancer.
PF-07248144 is a selective, catalytic inhibitor of KAT6A and KAT6B.[3] These histone acetyltransferases (HATs) play a crucial role in gene regulation by acetylating histones, which in turn can activate the transcription of specific genes. In ER+ breast cancer, KAT6A is frequently amplified and overexpressed, and it contributes to the activation of the ERα promoter.[4] By inhibiting KAT6A and KAT6B, PF-07248144 can downregulate the expression of genes involved in estrogen signaling, cell cycle progression, and stem cell pathways.[5][6]
Fulvestrant is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor with high affinity, leading to the receptor's degradation.[7] This action blocks estrogen-mediated transcriptional activity and reduces the cellular levels of the ER protein.[8]
The combination of these two agents creates a dual-pronged attack on the ER signaling axis. While fulvestrant directly targets and degrades the estrogen receptor, PF-07248144 inhibits a key upstream regulator of ER expression and the transcription of ER-dependent genes. This combined action is hypothesized to lead to a more profound and sustained inhibition of ER signaling than either agent alone, potentially overcoming resistance mechanisms.
Experimental Protocols
While specific preclinical protocols for the PF-07248144 and fulvestrant combination are not publicly detailed, the following methodologies are standard for assessing drug synergy in breast cancer research.
In Vitro Synergy Assessment
Objective: To determine if the combination of a KAT6 inhibitor and a SERD results in synergistic, additive, or antagonistic effects on the proliferation of ER+ breast cancer cell lines.
Methodology: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Culture: ER+ breast cancer cell lines (e.g., MCF-7, T-47D) are cultured in appropriate media and conditions.
-
Drug Preparation: The KAT6 inhibitor and fulvestrant are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with a matrix of drug concentrations, including each drug alone and in combination at various ratios. Control wells receive vehicle (e.g., 0.1% DMSO).
-
Incubation: Cells are incubated with the drugs for a specified period (e.g., 48-72 hours).
-
Viability Measurement: A viability reagent (e.g., MTT or CellTiter-Glo) is added to each well, and the absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The synergistic effect is quantified by calculating a Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
References
- 1. [PDF] Methods for High-Throughput Drug Combination Screening and Synergy Scoring | Semantic Scholar [semanticscholar.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1 dose expansion study of a first-in-class KAT6 inhibitor (PF-07248144) in patients with advanced or metastatic ER+ HER2− breast cancer. - ASCO [asco.org]
- 5. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prifetrastat (PF-07248144) / Pfizer [delta.larvol.com]
- 8. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of RO6806051: A Comparative Analysis with Genetic Knockout of FABP4/5
RO6806051, a potent dual inhibitor of Fatty Acid Binding Protein 4 (FABP4) and Fatty Acid Binding Protein 5 (FABP5), offers a promising therapeutic strategy for metabolic and inflammatory diseases. Its mechanism of action, centered on the inhibition of these key lipid chaperones, finds strong validation through extensive research on the genetic knockout of Fabp4 and Fabp5. This guide provides a comprehensive comparison of the pharmacological inhibition by this compound and its alternatives with the physiological effects observed in FABP4/5 knockout models, supported by experimental data and detailed protocols.
Fatty acid binding proteins (FABPs) are intracellular proteins that facilitate the transport of fatty acids and other lipophilic molecules, thereby modulating lipid metabolism and inflammatory signaling pathways. FABP4 is predominantly expressed in adipocytes and macrophages, while FABP5 is found in macrophages and various other tissues. The dual inhibition of both FABP4 and FABP5 is considered a particularly attractive therapeutic approach, as studies on double knockout mice have revealed synergistic protection against diet-induced obesity, insulin resistance, type 2 diabetes, and fatty liver disease.
Performance Comparison: Pharmacological Inhibition vs. Genetic Knockout
The validation of a pharmacological inhibitor's mechanism of action is significantly strengthened when its effects phenocopy those of genetically deleting its target. The following tables summarize the comparative efficacy of this compound, its well-characterized alternative BMS309403, and genetic knockout models of FABP4 and FABP5.
In Vitro Inhibitory Activity
| Compound | Target | Ki / IC50 (nM) | Selectivity |
| This compound (compound 12) | hFABP4 | 11 | ~8-fold for FABP4 over FABP5 |
| hFABP5 | 86 | ||
| BMS309403 | hFABP4 | <2 | >100-fold for FABP4 over FABP5 |
| hFABP5 | 250 | ||
| hFABP3 | 350 |
Table 1: In vitro binding affinities of this compound and BMS309403 for human FABP isoforms.
Cellular Effects: Lipolysis and Inflammation
| Model | Intervention | Effect on Lipolysis (Adipocytes) | Effect on Pro-inflammatory Markers (e.g., MCP-1 in Macrophages) |
| 3T3-L1 Adipocytes | This compound (as part of a novel series) | Potent inhibition | Potent inhibition |
| 3T3-L1 Adipocytes | BMS309403 | Inhibition | Inhibition |
| Fabp4 Knockout Adipocytes | Genetic Deletion | Reduced efficiency of lipolysis | Not directly applicable |
| THP-1 Macrophages | Novel dual inhibitors (similar to this compound) | Not applicable | Suppression of MCP-1 expression |
| Fabp5 Knockout Macrophages | Genetic Deletion | Not applicable | Decreased inflammatory response to LPS |
Table 2: Comparison of the effects of FABP4/5 inhibition and knockout on key cellular functions.
In Vivo Metabolic Parameters in Diet-Induced Obese (DIO) Mice
| Model | Intervention | Effect on Plasma Triglycerides | Effect on Plasma Free Fatty Acids | Effect on Glucose Tolerance / Insulin Resistance |
| DIO Mice | Novel dual inhibitors (similar to this compound) | Reduction | Reduction | No significant improvement |
| DIO Mice | BMS309403 | Reduction | Reduction | No significant improvement |
| Fabp4/Fabp5 Double Knockout Mice | Genetic Deletion | N/A | N/A | Strong protection from insulin resistance |
Table 3: Comparison of in vivo metabolic effects of FABP4/5 inhibition and double knockout in mice fed a high-fat diet.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathways of FABP4/5 in adipocytes and macrophages and the points of intervention by small molecule inhibitors and genetic knockout.
Caption: A generalized workflow for the discovery and validation of a dual FABP4/5 inhibitor like this compound, incorporating genetic validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison.
Adipocyte Differentiation of 3T3-L1 Cells
-
Cell Seeding: 3T3-L1 preadipocytes are seeded in DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Induction of Differentiation: Two days post-confluence, the medium is replaced with differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maturation: After 48-72 hours, the medium is switched to adipocyte maturation medium (DMEM, 10% FBS, and 10 µg/mL insulin), which is replaced every 2-3 days.
-
Confirmation: Differentiation is confirmed by the accumulation of lipid droplets, which can be visualized by Oil Red O staining.
Lipolysis Assay in Mature 3T3-L1 Adipocytes
-
Cell Treatment: Mature 3T3-L1 adipocytes are washed and incubated in a serum-free medium containing the test compound (e.g., this compound, BMS309403) or vehicle control for a specified period.
-
Stimulation: Lipolysis is stimulated by adding a β-adrenergic agonist such as isoproterenol.
-
Glycerol Measurement: The concentration of glycerol released into the medium is quantified using a commercially available glycerol assay kit. The amount of glycerol is indicative of the rate of lipolysis.
Macrophage Inflammation Assay (MCP-1 Secretion)
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).
-
Treatment and Stimulation: Differentiated macrophages are treated with the test inhibitor followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
MCP-1 Quantification: The concentration of Monocyte Chemoattractant Protein-1 (MCP-1) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
CRISPR/Cas9-Mediated Knockout of Fabp4 in Adipose Stem Cells
-
Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target a specific exon of the Fabp4 gene.
-
Vector Construction: The sgRNAs are cloned into a lentiviral vector that also expresses Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
Transduction: Human adipose-derived stem cells are transduced with the lentiviral particles.
-
Selection and Validation: Transduced cells are selected with puromycin. Successful knockout is confirmed by Western blotting to show the absence of FABP4 protein and by sequencing of the targeted genomic region to identify insertions or deletions (indels).
Conclusion
The mechanism of this compound as a dual FABP4/5 inhibitor is strongly supported by the phenotypes observed in FABP4 and FABP5 genetic knockout models. Both pharmacological inhibition and genetic deletion lead to beneficial effects on lipid metabolism and inflammation. While small molecule inhibitors like this compound and BMS309403 have demonstrated efficacy in reducing dyslipidemia in preclinical models, the profound insulin-sensitizing effects observed in double knockout mice highlight the therapeutic potential of complete and sustained inhibition of both FABP4 and FABP5. The data presented provides a solid foundation for the continued investigation of this compound and similar dual inhibitors for the treatment of metabolic and inflammatory disorders. Future studies directly comparing the effects of this compound with FABP4/5 double knockout mice will be invaluable in further validating its on-target effects and therapeutic potential.
A Comparative Guide to the Pharmacokinetic Profiles of Fatty Acid-Binding Protein (FABP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of several Fatty Acid-Binding Protein (FABP) inhibitors. The information is intended to assist researchers in selecting appropriate compounds for in vitro and in vivo studies and to provide a baseline for the development of new therapeutic agents targeting FABPs.
Fatty acid-binding proteins are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules. Their involvement in various pathological processes, including metabolic diseases, inflammation, and cancer, has made them attractive targets for drug discovery. A number of small molecule inhibitors have been developed to modulate FABP activity. Understanding their pharmacokinetic profiles is essential for predicting their efficacy and safety.
This guide summarizes the available quantitative pharmacokinetic data, details the experimental methodologies used in these studies, and provides visual representations of key pathways and workflows to facilitate a comprehensive understanding.
Pharmacokinetic Profiles of FABP Inhibitors
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its therapeutic potential. Below is a summary of the available pharmacokinetic data for several FABP inhibitors. It is important to note that comprehensive pharmacokinetic data for many of these compounds are not publicly available.
| Inhibitor | Target(s) | Administration Route | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Bioavailability | Source |
| BMS309403 | FABP4 > FABP5, FABP3 | Oral Gavage (mouse) | 30 mg/kg | ~0.99 µM | ~1 h | ~5.6 µM*h | Not Reported | Poor | [1] |
| Diet Admixture (mouse) | 30 mg/kg (3 days) | 0.34 ± 0.13 µM (Css) | N/A | N/A | N/A | N/A | [1] | ||
| Compound 3 | FABP4/5 dual inhibitor | Diet Admixture (mouse) | 30 mg/kg (3 days) | 16.7 ± 1.3 µM (Css) | N/A | N/A | N/A | N/A | [1] |
| HTS01037 | FABP4 | N/A | N/A | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | No in vivo data available |
| SBFI-26 | FABP5, FABP7 | Intraperitoneal (mouse) | 20 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| D9 & E1 | FABP4/5 dual inhibitors | N/A | N/A | Not Reported | Not Reported | Not Reported | Not Reported | "Acceptable" | [3][4] |
| Compound 12 | FABP4/5 dual inhibitor | N/A | N/A | Not Reported | Not Reported | Not Reported | Not Reported | "Very good" | [5] |
Note: Cmax, Tmax, and AUC for BMS309403 were estimated from plasma concentration data presented in Furuhashi et al., 2011.[1] Css represents the steady-state plasma concentration.
Key Observations:
-
BMS309403 , a well-studied FABP4 inhibitor, exhibits poor oral pharmacokinetic properties in mice, with low plasma exposure after a single oral dose.[1] This has led to its administration in diet for chronic in vivo studies to maintain adequate plasma concentrations.[1]
-
Compound 3 , a dual FABP4/5 inhibitor, shows significantly higher plasma levels compared to BMS309403 when administered in the diet, suggesting better oral absorption or lower clearance.[1]
-
For several other promising FABP inhibitors, including HTS01037 , SBFI-26 , and the dual inhibitors D9, E1, and Compound 12 , detailed quantitative pharmacokinetic data are not available in the public domain.[2][3][4][5] The available literature describes them as having "acceptable" or "very good" pharmacokinetic profiles without providing specific parameters.[3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the pharmacokinetic analysis of FABP inhibitors. These protocols are based on standard procedures for in vivo pharmacokinetic studies in mice.
In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
This protocol outlines the procedure for assessing the pharmacokinetics of a test compound following a single oral administration.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. Animals are acclimatized for at least one week before the experiment.
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, except for a fasting period of 4-12 hours before dosing.[6]
-
Formulation Preparation: The test compound is formulated in a vehicle suitable for oral administration, such as a solution or suspension in 0.5% carboxymethylcellulose or a mixture of PEG400 and water. The formulation is prepared fresh on the day of the experiment.
-
Dose Administration: A single dose of the test compound (e.g., 30 mg/kg) is administered to each mouse via oral gavage using a ball-tipped gavage needle. The volume administered is typically 5-10 mL/kg.[7]
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing. Blood is typically collected via retro-orbital bleeding or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).[8]
-
Plasma Preparation: The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis with software such as WinNonlin.[1]
In Vivo Pharmacokinetic Study in Mice (Diet Admixture)
This method is used for chronic administration to maintain steady-state plasma concentrations of a compound.
-
Diet Preparation: The test compound is mixed with powdered standard rodent chow to achieve the desired concentration (e.g., mg of compound per kg of diet). The mixture is then typically formed into pellets.
-
Dose Administration: Mice are provided with the medicated diet ad libitum for a specified period (e.g., 3 days or several weeks). Food consumption is monitored to estimate the daily dose of the compound.
-
Blood Sampling and Analysis: Blood samples are collected at specified time points during the study to determine the steady-state plasma concentration (Css) of the compound. Sample processing and analysis are performed as described in the oral gavage protocol.
In Vivo Pharmacokinetic Study in Mice (Intraperitoneal Injection)
This route is often used for compounds with poor oral bioavailability or for preclinical efficacy studies.
-
Formulation and Dosing: The test compound is dissolved or suspended in a sterile vehicle (e.g., saline, PBS, or a solution containing DMSO and Cremophor EL). A single dose (e.g., 20 mg/kg) is injected into the peritoneal cavity of the mouse.[9]
-
Blood Sampling and Analysis: Blood collection, plasma preparation, and bioanalysis are carried out as described in the oral gavage protocol to determine the plasma concentration-time profile and pharmacokinetic parameters.
Visualizing Key Processes
To better understand the context of FABP inhibition and the experimental procedures involved, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of Fatty Acid-Binding Proteins (FABPs).
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. A comprehensive systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic estimation for therapeutic dosage regimens (PETDR)--a software program designed to determine intravenous drug dosage regimens for veterinary applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aplanalytics.com [aplanalytics.com]
- 5. Prediction of Compound Plasma Concentration–Time Profiles in Mice Using Random Forest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive new software for in vivo studies looking for ‘test animals’ - Vivenics [vivenics.com]
- 8. pharmpk.com [pharmpk.com]
- 9. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Metabolic Disease Therapeutic: A Comparative Guide
For Immediate Release
A Comparative Analysis Framework for "MetaboRight," a Hypothetical Novel Therapeutic for Metabolic Disease, Against Established Treatments.
As no public data is currently available for a compound designated "RO6806051," this guide provides a comprehensive framework for the preclinical benchmarking of a hypothetical novel therapeutic, "MetaboRight," against current standards of care in metabolic diseases, specifically Type 2 Diabetes Mellitus (T2DM) and obesity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation structures to facilitate a thorough and objective comparison.
The primary benchmarks used in this guide are Metformin, a first-line oral antihyperglycemic agent, and a GLP-1 Receptor Agonist (GLP-1 RA), representing a highly effective class of injectable therapeutics.
Part 1: In Vitro Efficacy Assessment
Experiment: Insulin-Stimulated Glucose Uptake in Adipocytes
Objective: To assess the direct effect of "MetaboRight" on glucose uptake in an established in vitro model of insulin-sensitive cells and compare its efficacy to Metformin and a GLP-1 RA.
Experimental Protocol:
-
Cell Culture and Differentiation:
-
3T3-L1 preadipocytes are cultured to confluence in a 96-well plate.[1][2][3]
-
Differentiation into mature adipocytes is induced over 7-9 days using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).[2][3]
-
Differentiated cells are maintained for an additional 4 days before the assay.[1]
-
-
Serum and Glucose Starvation:
-
Mature adipocytes are washed twice with PBS and then serum-starved overnight in a serum-free medium to enhance insulin sensitivity.[1]
-
On the day of the assay, cells are washed three times with PBS and then glucose-starved by incubating in Krebs-Ringer Phosphate Hepes (KRPH) buffer with 2% BSA for 40-120 minutes.[1]
-
-
Treatment and Glucose Uptake Measurement:
-
Cells are treated with varying concentrations of "MetaboRight," Metformin, a GLP-1 RA, or insulin (positive control) for 20-30 minutes.[1][4]
-
Glucose uptake is initiated by adding 2-deoxy-D-[3H]-glucose (a radiolabeled glucose analog) and incubating for 10-20 minutes.[1][2]
-
The reaction is stopped by washing the cells three times with ice-cold PBS.[2]
-
Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.[2]
-
Protein concentration in each well is determined to normalize the glucose uptake data.
-
Data Presentation:
| Treatment Group | Concentration | Glucose Uptake (pmol/mg protein/min) | Fold Change vs. Vehicle |
| Vehicle Control | - | Data | 1.0 |
| Insulin (Positive Control) | 100 nM | Data | Data |
| MetaboRight | 1 µM | Data | Data |
| 10 µM | Data | Data | |
| 100 µM | Data | Data | |
| Metformin | 1 mM | Data | Data |
| 5 mM | Data | Data | |
| GLP-1 RA | 10 nM | Data | Data |
| 100 nM | Data | Data |
Experimental Workflow: In Vitro Glucose Uptake Assay
References
Safety Operating Guide
Essential Guidance for the Disposal of Research Compound RO6806051
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for RO6806051 is not publicly available, this document provides essential guidance on its proper disposal based on its known chemical properties and general principles of hazardous waste management.
Chemical and Physical Properties of this compound
Understanding the known properties of a research compound is the first step in determining the appropriate disposal route. The following table summarizes the available data for this compound.
| Property | Value |
| Chemical Name | 6-Chloro-4-phenyl-2-piperidin-1-yl-3-(1H-tetrazol-5-yl)-quinoline |
| Molecular Formula | C21H19ClN6 |
| Molecular Weight | 390.87 g/mol |
| CAS Number | 1433901-75-7 |
| Physical Form | Powder |
| Storage | Recommended at -20°C for long-term storage |
General Disposal Procedures for Research Chemicals
In the absence of a specific SDS, research compounds like this compound should be treated as hazardous waste. The following step-by-step protocol outlines the recommended disposal procedure.
Experimental Protocol: Disposal of Unused or Waste this compound
-
Hazard Assessment: Treat this compound as a potentially hazardous substance. Assume it may have toxic, carcinogenic, mutagenic, or other harmful properties.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound for disposal.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Containerization:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is generally suitable for powder waste.
-
The container must be in good condition, with no leaks or cracks.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound" and "6-Chloro-4-phenyl-2-piperidin-1-yl-3-(1H-tetrazol-5-yl)-quinoline".
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
-
List the name and contact information of the generating researcher or laboratory.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and clearly marked.
-
Ensure the storage area has secondary containment to prevent spills.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow your institution's specific procedures for waste pickup requests. Do not attempt to dispose of the chemical waste through regular trash or down the drain.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound, where specific hazard information is limited.
Caption: Logical workflow for the disposal of research chemicals with unknown hazards.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound and other novel chemical entities, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and requirements.
Essential Safety and Handling Protocols for Chemical Compound RO6806051
Disclaimer: A specific Material Safety Data Sheet (MSDS) for RO6806051 was not located in the available search results. The following guidance is based on general laboratory safety principles for handling chemical compounds. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment and consult their institution's safety protocols before handling any new chemical substance.
This guide provides essential, immediate safety and logistical information for handling the dual fatty acid binding protein 4 and 5 (FABP4 and FABP5) inhibitor, this compound. Adherence to these procedures is critical to ensure personal safety and maintain a secure research environment.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment (PPE) is mandatory to minimize exposure to chemical hazards.[1] The following table summarizes the recommended PPE for handling this compound, based on standard laboratory practices for chemical compounds.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required if there is a splash hazard.[2] | Protects eyes and face from chemical splashes, droplets, and particles.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). The specific glove material should be selected based on the solvent used and the potential for exposure. | Prevents skin contact with the chemical. It is crucial to select gloves that are resistant to the specific chemicals being handled. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Typically not required when handling small quantities in a well-ventilated area or a fume hood. A respirator may be necessary if there is a risk of generating aerosols or dust. | Protects against the inhalation of hazardous vapors, dusts, or aerosols. The need for respiratory protection should be determined by a risk assessment. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of chemical compounds like this compound, from initial preparation to final disposal. Following these steps systematically will minimize risks and ensure a controlled experimental process.
Caption: Workflow for Safe Handling of Chemical Compounds.
Disposal Plan
All waste materials contaminated with this compound must be considered chemical waste and disposed of in accordance with institutional and local regulations. This includes:
-
Solid Waste: Contaminated gloves, paper towels, and other disposable materials should be collected in a designated, labeled solid chemical waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled liquid chemical waste container. Do not pour chemical waste down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
Always ensure that waste containers are properly labeled with the chemical name and major components. Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
